Product packaging for 5-Methoxytetradecane(Cat. No.:CAS No. 920753-73-7)

5-Methoxytetradecane

Cat. No.: B15403042
CAS No.: 920753-73-7
M. Wt: 228.41 g/mol
InChI Key: RNTFWPOHGAUNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxytetradecane is a branched alkane ether with the molecular formula C15H32O. It is characterized by a methoxy group located on the fifth carbon of a tetradecane chain. This structure suggests potential utility as a non-polar solvent in specialized organic synthesis and as an inert component in the formulation of lubricants or coatings. In a laboratory setting, it may serve as a valuable chemical intermediate for developing more complex molecular architectures or as a standard in chromatographic analysis and mass spectrometry for the identification of similar hydrocarbon ethers. Researchers also value this compound for fundamental studies on the physicochemical properties of long-chain ethers, such as their viscosity, boiling point, and solubility parameters. Please note that this product is intended for Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O B15403042 5-Methoxytetradecane CAS No. 920753-73-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920753-73-7

Molecular Formula

C15H32O

Molecular Weight

228.41 g/mol

IUPAC Name

5-methoxytetradecane

InChI

InChI=1S/C15H32O/c1-4-6-8-9-10-11-12-14-15(16-3)13-7-5-2/h15H,4-14H2,1-3H3

InChI Key

RNTFWPOHGAUNJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCC)OC

Origin of Product

United States

Foundational & Exploratory

5-Methoxytetradecane: An Undocumented Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the molecular structure, properties, and synthesis of 5-Methoxytetradecane. This long-chain methoxyalkane, with a methoxy group theoretically positioned at the fifth carbon of a tetradecane backbone, appears to be a novel or sparsely investigated chemical entity.

Extensive queries for "this compound" and related terms across multiple scientific databases consistently yielded results for a different, though similarly named, compound: 5-Methyltetradecane. This indicates that this compound is not a commonly synthesized or studied molecule, and as a result, the detailed technical information required for an in-depth guide is not present in the public domain.

Information that is currently unavailable includes:

  • Quantitative Molecular Structure Data: Specific bond lengths, bond angles, and dihedral angles for this compound have not been determined or reported.

  • Physicochemical Properties: Experimental data on properties such as melting point, boiling point, density, and solubility are absent from the literature.

  • Experimental Protocols: No established methods for the synthesis of this compound have been published.

  • Spectroscopic Data: There are no publicly available NMR, mass spectrometry, or infrared spectroscopy data to confirm its structure and characterize its chemical fingerprint.

Due to the absence of this fundamental data, it is not possible to construct the requested in-depth technical guide, including tables of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.

Further research and synthesis would be required to characterize this compound and provide the foundational data for a comprehensive technical whitepaper. Researchers and drug development professionals interested in this specific molecule would need to embark on novel synthesis and analytical studies to elucidate its properties.

An In-depth Technical Guide to the Synthesis of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-methoxytetradecane, a long-chain aliphatic ether. The synthesis of such molecules is of interest in various fields, including the development of novel drug delivery systems, specialized lubricants, and as inert tracers in biological systems. This document outlines the core synthetic strategies, provides detailed experimental protocols based on established methodologies, and presents the expected quantitative data in a structured format.

Core Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis. This robust S\textsubscript{N}2 reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide.[1][2][3] For the preparation of this compound, two principal disconnection approaches are viable, each with its own strategic considerations regarding starting material availability and potential side reactions.

Pathway A: Reaction of sodium tetradecan-5-oxide with a methyl halide. Pathway B: Reaction of sodium methoxide with a 5-halotetradecane.

Due to the nature of the S\textsubscript{N}2 mechanism, which is sensitive to steric hindrance, Pathway A is generally preferred as it involves a primary alkyl halide (methyl halide), which is highly reactive and less prone to elimination side reactions.[1][4] Pathway B, involving a secondary alkyl halide, may result in lower yields due to competing E2 elimination reactions.[4]

Proposed Synthesis Pathways and Experimental Protocols

Pathway A: From Tetradecan-5-ol and a Methyl Halide

This pathway involves the deprotonation of tetradecan-5-ol to form the corresponding alkoxide, followed by reaction with a methyl halide.

Step 1: Formation of Sodium Tetradecan-5-oxide

A solution of tetradecan-5-ol in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), is treated with a strong base to generate the alkoxide. Sodium hydride (NaH) is a common and effective choice for this deprotonation.[1]

Step 2: Reaction with Methyl Halide

The resulting sodium tetradecan-5-oxide is then reacted in situ with a methyl halide, typically methyl iodide (CH\textsubscript{3}I), which serves as the electrophile in the S\textsubscript{N}2 reaction.

Pathway_A Tetradecan-5-ol Tetradecan-5-ol Sodium Tetradecan-5-oxide Sodium Tetradecan-5-oxide Tetradecan-5-ol->Sodium Tetradecan-5-oxide  NaH, THF This compound This compound Sodium Tetradecan-5-oxide->this compound  CH3I Methyl Iodide Methyl Iodide Methyl Iodide->this compound

Diagram 1: Synthesis Pathway A.

Detailed Experimental Protocol (Pathway A):

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add tetradecan-5-ol (1 equivalent). Dissolve the alcohol in anhydrous THF.

  • Addition of Base: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via a syringe.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench any excess sodium hydride by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Pathway B: From 5-Halotetradecane and Sodium Methoxide

This alternative pathway involves the reaction of a secondary alkyl halide with sodium methoxide.

Step 1: Synthesis of 5-Halotetradecane

Tetradecan-5-ol can be converted to 5-bromotetradecane or 5-chlorotetradecane using standard halogenating agents such as phosphorus tribromide (PBr\textsubscript{3}) or thionyl chloride (SOCl\textsubscript{2}).

Step 2: Reaction with Sodium Methoxide

The synthesized 5-halotetradecane is then reacted with a solution of sodium methoxide in methanol or a polar aprotic solvent.

Pathway_B Tetradecan-5-ol Tetradecan-5-ol 5-Bromotetradecane 5-Bromotetradecane Tetradecan-5-ol->5-Bromotetradecane  PBr3 This compound This compound 5-Bromotetradecane->this compound  NaOCH3, DMF Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound

Diagram 2: Synthesis Pathway B.

Detailed Experimental Protocol (Pathway B):

  • Halogenation: In a round-bottom flask, cool a solution of tetradecan-5-ol (1 equivalent) in a suitable solvent to 0 °C. Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring. After the addition, allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).

  • Work-up of Halide: Pour the reaction mixture over ice and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification of Halide: Remove the solvent in vacuo to yield crude 5-bromotetradecane, which can be used in the next step without further purification or purified by distillation under reduced pressure.

  • Ether Formation: In a separate flask, prepare a solution of sodium methoxide (1.5 equivalents) in anhydrous DMF. Add the 5-bromotetradecane (1 equivalent) to this solution.

  • Reaction: Heat the mixture to 50-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Final Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude this compound by column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis pathways. Please note that yields are estimates based on typical Williamson ether syntheses and may vary.

ParameterPathway APathway B
Starting Alcohol Tetradecan-5-olTetradecan-5-ol
Primary Reagent Sodium HydridePhosphorus Tribromide
Alkylating/Alkoxide Agent Methyl IodideSodium Methoxide
Solvent THF or DMFDiethyl Ether (Step 1), DMF (Step 2)
Reaction Temperature 0 °C to Reflux0 °C to 70 °C
Typical Reaction Time 4-8 hours10-16 hours (total)
Estimated Yield 70-90%40-60%
Primary Purification Method Column ChromatographyColumn Chromatography

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the methoxy protons (-OCH\textsubscript{3}) around δ 3.3-3.4 ppm. A multiplet corresponding to the proton on the carbon bearing the ether oxygen (-CH-O-) would appear further downfield. The remaining alkyl protons will appear as a complex set of multiplets in the upfield region.

    • ¹³C NMR: The carbon of the methoxy group should appear around 55-60 ppm. The carbon atom attached to the oxygen in the tetradecane chain will be significantly downfield compared to the other aliphatic carbons.

  • Infrared (IR) Spectroscopy: The most characteristic feature will be a strong C-O stretching vibration in the region of 1070-1150 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) would indicate the completion of the reaction.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C\textsubscript{15}H\textsubscript{32}O, MW = 228.42 g/mol ).

Conclusion

The Williamson ether synthesis provides a reliable and versatile method for the preparation of this compound. While Pathway A, utilizing a methyl halide and the alkoxide of tetradecan-5-ol, is theoretically more efficient due to the nature of the S\textsubscript{N}2 reaction, both pathways presented in this guide offer viable routes to the target molecule. The provided protocols, based on established chemical principles, serve as a detailed guide for researchers in the synthesis of this and similar long-chain ethers. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the desired product.

References

An In-depth Technical Guide to 5-Methyltetradecane (CAS 25117-32-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound associated with CAS number 25117-32-2 is 5-Methyltetradecane . The initially provided name, 5-Methoxytetradecane, is incorrect for this CAS identifier. This guide will focus on the accurately identified compound.

Compound Identification and Overview

5-Methyltetradecane is a branched-chain saturated hydrocarbon belonging to the alkane family. Its structure consists of a fourteen-carbon chain (tetradecane) with a methyl group attached to the fifth carbon atom. As a long-chain alkane, it is a non-polar, hydrophobic molecule with low reactivity, characteristic of saturated hydrocarbons. These properties make it a subject of interest in applications requiring inert, lipophilic substances, such as in specialized solvents, lubricants, or as a non-polar component in formulation studies. In the context of drug development, while not biologically active itself, its physical properties are relevant for understanding drug solubility, formulation, and as a potential impurity or metabolite in certain contexts.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 5-Methyltetradecane, compiled from various chemical databases.[1]

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₅H₃₂PubChem[1]
Molecular Weight 212.41 g/mol PubChem[1]
Appearance Colorless liquid (predicted)---
Boiling Point 262.8 °C at 760 mmHgChemsrc[2]
Density 0.768 g/cm³Chemsrc[2]
Flash Point 88.4 °CChemsrc[2]
Vapor Pressure 0.0174 mmHg at 25°CChemsrc[2]
Water Solubility InsolubleFisher Scientific[3]
LogP (Octanol/Water Partition Coefficient) 5.95340Chemsrc[2]

Table 2: Spectroscopic Data

Spectroscopic DataKey FeaturesSource
Mass Spectrometry (MS) Electron ionization mass spectrum available.NIST WebBook[4]
¹³C NMR Spectroscopy Data available for structural confirmation.PubChem[1]
Gas Chromatography (GC) Retention index data available for identification.NIST WebBook[5]

Experimental Protocols

Synthesis of 5-Methyltetradecane via Grignard Reaction

A common and effective method for synthesizing branched alkanes like 5-Methyltetradecane is through a Grignard reaction.[6][7][8][9][10] This protocol describes a plausible synthetic route.

Objective: To synthesize 5-Methyltetradecane by reacting a Grignard reagent with an appropriate alkyl halide.

Materials:

  • 1-Bromobutane

  • Magnesium turnings

  • 1-Bromodecane

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Preparation of the Grignard Reagent (Butylmagnesium Bromide):

    • In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings while stirring.

    • The reaction is initiated by gentle heating. Once started, the reaction should be self-sustaining. Maintain a gentle reflux by controlling the rate of addition of the 1-bromobutane solution.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 1-bromodecane in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid to dissolve any unreacted magnesium and the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 5-Methyltetradecane.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and purity of the synthesized 5-Methyltetradecane.[11][12][13][14][15]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6850 GC and 5973 MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified 5-Methyltetradecane in a volatile organic solvent such as hexane (e.g., 1 mg/mL).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL with a split ratio of 100:1.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-550 amu.

  • Data Analysis: The retention time of the major peak in the chromatogram is compared with known standards. The mass spectrum of this peak is compared with the NIST library spectrum for 5-Methyltetradecane for positive identification.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 5-Methyltetradecane.[16][17][18][19][20]

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals: The spectrum will show complex overlapping signals in the upfield region (typically 0.8-1.5 ppm) characteristic of a long-chain alkane. The methyl protons of the C1 and C15 positions will appear as a triplet around 0.88 ppm. The methyl protons at the C5 position will appear as a doublet. The methine proton at the C5 position will be a multiplet. The methylene protons will appear as a broad multiplet.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The number of signals will be less than 15 due to some symmetry. The chemical shifts will be in the typical range for aliphatic carbons (approximately 10-40 ppm).

  • 2D NMR (COSY and HSQC):

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Applications and Relevance in Research and Drug Development

While 5-Methyltetradecane is not an active pharmaceutical ingredient, its properties are relevant in several areas of pharmaceutical science:

  • Excipient in Formulations: Long-chain alkanes can be used as non-polar components in topical and transdermal drug delivery systems to modify the viscosity and skin permeability of formulations.[21]

  • Reference Standard: In analytical chemistry, it can serve as a reference standard in GC and GC-MS analysis for the identification of branched-chain alkanes in complex mixtures.

  • Model Compound: It can be used as a model compound in studies of the environmental fate and toxicology of branched alkanes.

  • Organic Synthesis: It can be a starting material or an intermediate in the synthesis of more complex molecules.

Safety and Toxicology

Hazard Summary: Based on safety data for similar long-chain alkanes, 5-Methyltetradecane is expected to have low acute toxicity.[3][22][23] The primary hazard is aspiration if swallowed, which can cause lung damage.[22] Prolonged or repeated skin contact may cause dryness or cracking.[22]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Avoid ingestion and inhalation.

  • Keep away from heat, sparks, and open flames.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 1-Bromobutane 1-Bromobutane Grignard Reagent Formation Grignard Reagent Formation 1-Bromobutane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 1-Bromodecane 1-Bromodecane Coupling Reaction Coupling Reaction 1-Bromodecane->Coupling Reaction Grignard Reagent Formation->Coupling Reaction Butylmagnesium Bromide Work-up and Purification Work-up and Purification Coupling Reaction->Work-up and Purification 5-Methyltetradecane 5-Methyltetradecane Work-up and Purification->5-Methyltetradecane

Caption: Synthesis workflow for 5-Methyltetradecane via Grignard reaction.

Logical_Relationships CAS 25117-32-2 CAS 25117-32-2 5-Methyltetradecane 5-Methyltetradecane CAS 25117-32-2->5-Methyltetradecane identifies Physicochemical_Properties Physicochemical Properties 5-Methyltetradecane->Physicochemical_Properties has Spectroscopic_Data Spectroscopic Data 5-Methyltetradecane->Spectroscopic_Data is characterized by Experimental_Protocols Experimental Protocols 5-Methyltetradecane->Experimental_Protocols is synthesized and analyzed by Applications Applications 5-Methyltetradecane->Applications has potential Safety_Toxicology Safety & Toxicology 5-Methyltetradecane->Safety_Toxicology has associated

Caption: Logical relationships of the technical data for 5-Methyltetradecane.

References

Spectroscopic Analysis of 5-Methoxytetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the spectroscopic characterization of 5-Methoxytetradecane. Due to the limited availability of experimental data for this specific compound in public databases, this guide provides predicted spectroscopic data and outlines the standardized experimental protocols for its empirical determination. Furthermore, for comparative analysis, experimental data for the structurally related compound, 5-Methyltetradecane, is included.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.30 (s, 3H)-OCH₃
~3.40 (m, 1H)H5
~1.45-1.55 (m, 2H)H4, H6
~1.20-1.40 (m, 20H)H2, H3, H7-H13
~0.88 (t, 3H)H1, H14

Note: Predicted chemical shifts are estimates and may vary from experimental values. The multiplicity (s=singlet, t=triplet, m=multiplet) and integration values for ¹H NMR are also predicted.

Comparative Experimental Data: 5-Methyltetradecane

To provide a reference point for the analysis of this compound, the following tables present experimental data for the structurally similar compound, 5-Methyltetradecane.

Table 2: Electron Ionization Mass Spectrometry (EI-MS) Data for 5-Methyltetradecane [1][2][3]

m/z Relative Intensity (%) Possible Fragment
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8540[C₆H₁₃]⁺
15510[M-C₄H₉]⁺
2125[M]⁺

Source: NIST WebBook.[1][2]

Table 3: Infrared (IR) Spectroscopy Data for Tetradecane

Wavenumber (cm⁻¹) Intensity Vibrational Mode
2955-2965StrongC-H stretch (asymmetric, -CH₃)
2920-2930StrongC-H stretch (asymmetric, -CH₂)
2870-2880MediumC-H stretch (symmetric, -CH₃)
2850-2860MediumC-H stretch (symmetric, -CH₂)
1465-1475MediumC-H bend (-CH₂ scissoring)
1375-1385MediumC-H bend (-CH₃ symmetric)
720-730Weak-(CH₂)n- rock (n ≥ 4)

Note: This data is for the parent alkane, tetradecane. For this compound, an additional strong C-O stretching band would be expected in the 1050-1150 cm⁻¹ region.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a long-chain aliphatic ether like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the liquid this compound sample.[4][5]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial.[5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[5]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[4]

  • Record the spectra at a constant temperature, typically 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and perform a baseline correction.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

  • Ensure the sample is pure to avoid co-elution and spectral overlap in GC-MS.

2. Ionization (Electron Ionization - EI):

  • The sample molecules are introduced into the ion source, which is under high vacuum.

  • A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.

  • This causes the molecules to ionize and fragment in a reproducible manner.

3. Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

4. Data Interpretation:

  • The resulting mass spectrum plots the relative abundance of ions against their m/z values.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6][7]

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.[6][7][8]

2. Data Acquisition (FTIR):

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.[6]

3. Data Interpretation:

  • The resulting IR spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

  • Identify characteristic absorption bands corresponding to specific functional groups. For this compound, key absorptions will be the C-H stretching and bending vibrations of the alkyl chain and the strong C-O stretching of the ether linkage.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Volatile Solvent (for GC-MS) Sample->MS_Prep IR_Prep Neat Liquid Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (EI-MS) MS_Prep->MS_Acq IR_Acq FTIR Spectrometer (ATR) IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shift, Coupling, Integration) NMR_Acq->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Combined_Analysis Combined Spectroscopic Data Analysis NMR_Data->Combined_Analysis MS_Data->Combined_Analysis IR_Data->Combined_Analysis Structure Structure Elucidation Combined_Analysis->Structure

Caption: General workflow for spectroscopic analysis of a pure compound.

References

In-depth Technical Guide: Potential Biological Activity of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Biological Activity of 5-Methoxytetradecane

This technical guide addresses the current understanding of the biological activity of the chemical compound this compound. A thorough review of publicly available scientific literature and databases has been conducted to assemble a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Following an extensive search of chemical and biological research databases, there is currently no publicly available information detailing the biological activity, pharmacological properties, or potential therapeutic applications of this compound. The compound is not mentioned in studies focusing on novel therapeutic agents, and its effects on biological systems have not been characterized in the reviewed literature.

While related chemical structures and derivatives have been investigated for various biological activities, no direct experimental data or theoretical studies on this compound were identified. The search included a broad range of terms such as "this compound biological activity," "pharmacology of this compound," and "synthesis and biological evaluation of this compound."

Data Presentation

Due to the absence of quantitative data regarding the biological activity of this compound, no tables summarizing metrics such as IC50, EC50, or binding affinities can be provided at this time.

Experimental Protocols

Similarly, the lack of published research means there are no established experimental protocols for assessing the biological activity of this compound.

Signaling Pathways and Experimental Workflows

As no biological activity or mechanism of action has been described for this compound, there are no associated signaling pathways or experimental workflows to visualize.

The biological activity of this compound remains an unexplored area of scientific research. For organizations interested in novel chemical entities, this compound represents a greenfield opportunity for investigation. Future research could focus on:

  • Initial biological screening: Assessing the compound's activity across a broad range of standard cellular and biochemical assays to identify any potential cytotoxic, antimicrobial, or receptor-modulating effects.

  • Computational studies: Employing in silico methods to predict potential biological targets and ADME (absorption, distribution, metabolism, and excretion) properties based on its chemical structure.

  • Chemical synthesis and analog development: If initial screening reveals any promising activity, synthesizing analogs of this compound could help establish structure-activity relationships (SAR) and optimize for desired biological effects.

This document will be updated as new information regarding the biological activity of this compound becomes available in the public domain.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of long-chain alkoxy ethers, with a focus on analogs of 5-methoxytetradecane.

Introduction

Long-chain alkoxy ethers, a class of organic compounds characterized by a lengthy alkyl chain linked to a smaller alkoxy group via an ether bond, are gaining increasing interest in various scientific fields, particularly in drug development and material science. Their amphipathic nature, combining a hydrophobic alkyl tail with a more hydrophilic ether linkage, imparts unique physicochemical properties that make them suitable for a range of applications, including as surfactants, lubricants, and, most notably, as potential therapeutic agents and components of drug delivery systems.

This technical guide provides a detailed exploration of long-chain alkoxy ethers, with a particular focus on compounds structurally analogous to this compound. Due to the limited availability of specific data on this compound, this document draws upon research on closely related long-chain monoalkoxy ethers to provide a comprehensive understanding of their synthesis, characterization, biological activities, and underlying mechanisms of action.

Synthesis of Long-Chain Alkoxy Ethers

The primary and most versatile method for the synthesis of unsymmetrical long-chain alkoxy ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.

General Experimental Protocol: Williamson Ether Synthesis

The synthesis of a long-chain methoxy ether, such as an analog of this compound, typically involves the reaction of a long-chain alcohol with a methylating agent in the presence of a strong base.

Materials:

  • Long-chain alcohol (e.g., 1-tetradecanol)

  • Strong base (e.g., sodium hydride (NaH) or potassium hydride (KH))

  • Methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • The long-chain alcohol is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A strong base, such as sodium hydride, is added portion-wise to the solution at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the alkoxide.

  • The methylating agent is then added dropwise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude long-chain alkoxy ether.

  • The crude product is then purified, typically by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Alcohol Long-Chain Alcohol (R-OH) Deprotonation Deprotonation Alcohol->Deprotonation + Base Base Strong Base (e.g., NaH) Base->Deprotonation Methyl_Halide Methyl Halide (CH₃-X) SN2_Attack SN2 Attack Methyl_Halide->SN2_Attack Deprotonation->SN2_Attack Alkoxide (R-O⁻) Hydrogen_Gas Hydrogen Gas (H₂) Deprotonation->Hydrogen_Gas Ether Long-Chain Methoxy Ether (R-O-CH₃) SN2_Attack->Ether Salt Salt (NaX) SN2_Attack->Salt

Figure 1: Williamson Ether Synthesis Workflow.

Physicochemical Properties

Long-chain alkoxy ethers exhibit distinct physicochemical properties owing to their molecular structure. The long alkyl chain renders them largely nonpolar and hydrophobic, while the ether linkage introduces a slight polarity.

PropertyDescriptionAnalog Data (Dodecyl Methyl Ether)
Appearance Typically colorless liquids or low-melting solids at room temperature.-
Boiling Point Relatively high and increases with the length of the alkyl chain. Generally lower than the corresponding alcohols due to the absence of hydrogen bonding.~260-262 °C
Melting Point Increases with the length of the alkyl chain.-
Solubility Generally soluble in nonpolar organic solvents and insoluble in water.-
Density Less dense than water.-
NMR Spectroscopy ¹H NMR spectra are characterized by a singlet around 3.3-3.4 ppm corresponding to the methoxy protons. ¹³C NMR spectra show a characteristic signal for the methoxy carbon around 58-60 ppm.¹H NMR (CDCl₃): δ 3.33 (s, 3H, -OCH₃), 3.39 (t, 2H, -CH₂-O-), 1.57 (quint, 2H, -CH₂-CH₂-O-), 1.26 (br s, 18H, -(CH₂)₉-), 0.88 (t, 3H, -CH₃).

Biological Activities and Potential Applications

Long-chain ethers have demonstrated a range of biological activities, making them promising candidates for various therapeutic applications. Their ability to interact with and insert into lipid bilayers is thought to be a key factor in their mechanism of action.

Antibacterial Activity

Several studies have reported the antibacterial properties of long-chain ethers against various bacterial strains. The hydrophobic alkyl chain is believed to facilitate the disruption of the bacterial cell membrane, leading to cell lysis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of long-chain alkoxy ethers is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton broth)

  • Long-chain alkoxy ether compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • A serial dilution of the long-chain alkoxy ether is prepared in the growth medium in a 96-well plate.

  • Each well is inoculated with a standardized suspension of the target bacterial strain.

  • Positive (bacteria and medium) and negative (medium only) controls are included.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Serial_Dilution Serial Dilution of Long-Chain Ether Inoculation Inoculation of 96-well Plate Serial_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Figure 2: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Cytotoxic Activity

Long-chain ethers have also been investigated for their cytotoxic effects against various cancer cell lines. Similar to their antibacterial action, their mechanism is thought to involve the perturbation of the cell membrane.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium

  • Long-chain alkoxy ether compound

  • MTT solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the long-chain alkoxy ether for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of long-chain alkoxy ethers is believed to be the disruption of the cell membrane's integrity. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This can disrupt essential cellular processes, such as ion transport and maintenance of the membrane potential, ultimately leading to cell death.

While specific signaling pathways directly modulated by simple long-chain alkoxy ethers are not well-elucidated, their effects on membrane properties can indirectly influence various signaling cascades that are dependent on membrane integrity and the function of membrane-bound proteins.

Membrane_Disruption_Pathway cluster_interaction Interaction cluster_effects Membrane Effects cluster_consequences Cellular Consequences LongChainEther Long-Chain Alkoxy Ether Insertion Insertion into Lipid Bilayer LongChainEther->Insertion CellMembrane Cell Membrane (Lipid Bilayer) CellMembrane->Insertion Fluidity Increased Membrane Fluidity Insertion->Fluidity Permeability Increased Membrane Permeability Insertion->Permeability IonTransport Disrupted Ion Transport Fluidity->IonTransport Permeability->IonTransport MembranePotential Loss of Membrane Potential IonTransport->MembranePotential CellDeath Cell Death MembranePotential->CellDeath

Figure 3: Proposed Mechanism of Membrane Disruption.

Conclusion

Long-chain alkoxy ethers represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. Their synthesis is readily achievable through established methods like the Williamson ether synthesis. The biological activities of these compounds, particularly their antibacterial and cytotoxic effects, are closely linked to their ability to interact with and disrupt cellular membranes. Further research into the structure-activity relationships and specific molecular targets of long-chain alkoxy ethers will be crucial for the rational design of new and more potent therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to explore the promising opportunities offered by this class of compounds.

5-Methoxytetradecane: An Obscure Compound with a Limited Digital Footprint

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, 5-Methoxytetradecane remains a chemical entity with a minimal and obscure history. There is no readily available information regarding its discovery, historical development, or any significant research applications. The compound is indexed with the CAS number 920753-73-7, confirming its recognition as a distinct chemical substance, but detailed scientific investigation into its properties and potential uses appears to be largely undocumented in public-access records.

Our investigation into the discovery and history of this compound did not yield any substantive data. Searches for its synthesis, historical context, and research applications returned no specific scientific papers, patents, or other technical documents. This suggests that this compound has not been a molecule of significant interest to the broader scientific community.

It is plausible that this compound was synthesized as part of a larger chemical library for screening purposes, as an intermediate in a more complex synthesis that was not the primary focus of a publication, or that any research conducted on it was not published or is not digitally indexed. Without any documented experimental protocols or signaling pathway investigations, the creation of detailed diagrams and data tables as requested is not possible.

For a compound to have a well-documented history and the depth of data required for a technical whitepaper, it would typically be the subject of multiple peer-reviewed publications. These publications would detail its synthesis, characterization, and any investigated biological or chemical activities. In the case of this compound, this body of literature appears to be absent.

Therefore, a detailed technical guide on the discovery and history of this compound cannot be constructed from the currently available information. The core requirements of data presentation, experimental protocols, and visualizations cannot be met due to the lack of foundational research on this specific compound.

Commercial Suppliers of 5-Methoxytetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical compounds is a critical starting point for any successful study. This technical guide provides an in-depth overview of commercial suppliers for 5-Methoxytetradecane, a key intermediate in various synthetic applications. This document outlines supplier information, available product specifications, and general protocols for handling and quality control.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The following table summarizes the offerings from several key vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Biosynth M-24732>95% (GC)250mg, 1g, 5gPart of the Carbosynth product line.
BLD Pharm BD13886795%1g, 5g, 25gCertificate of Analysis available upon request.
Glentham Life Sciences GK9801>97.0%1g, 5g, 25g
Sagechem SC-094397%1g, 5g, 10g, 25gCustom synthesis available for larger quantities.
Key Organics AC-2374>95%1g, 5g

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, the following table includes key physical and chemical properties derived from safety data sheets of structurally similar compounds like n-tetradecane. These values should be considered as estimates.

PropertyValueSource
Molecular Formula C15H32ON/A
Molecular Weight 228.42 g/mol N/A
Boiling Point ~252 - 254 °C / 485.6 - 489.2 °F @ 760 mmHg[1]
Flash Point ~99 °C / 210.2 °F[1][2]
Specific Gravity ~0.767[1]
Solubility Insoluble in water.[1]

Experimental Protocols

General Synthetic Approach: Williamson Ether Synthesis

A common method for preparing ethers like this compound is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide.

Reactants:

  • 1-Tetradecanol

  • A strong base (e.g., Sodium Hydride)

  • An alkylating agent (e.g., Methyl Iodide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-tetradecanol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the strong base to the solution to form the alkoxide.

  • Allow the reaction to stir for a specified time to ensure complete formation of the alkoxide.

  • Slowly add the alkylating agent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the compound and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the methoxy group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-O ether linkage.

Safety, Handling, and Storage

Hazard Identification:

  • May be fatal if swallowed and enters airways.

  • Repeated exposure may cause skin dryness or cracking.

Handling Precautions:

  • Wear personal protective equipment, including safety glasses, gloves, and a lab coat.[2]

  • Ensure adequate ventilation to avoid inhalation of vapors.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[1]

Visualized Workflows

To aid researchers in the procurement and quality assessment process, the following workflows are provided.

Supplier_Qualification_Workflow A Identify Potential Suppliers B Request Quotes and Lead Times A->B C Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) B->C D Evaluate Supplier Documentation - Purity Specifications - Impurity Profile - Regulatory Compliance C->D E Place Trial Order D->E Meets Requirements H Reject Supplier D->H Does Not Meet Requirements F Perform In-House Quality Control - GC-MS - NMR - FTIR E->F G Approve Supplier for Future Purchases F->G Passes QC F->H Fails QC

Caption: A logical workflow for qualifying commercial suppliers of chemical reagents.

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review and Disposition A Receive this compound B Visual Inspection - Container Integrity - Labeling A->B C Quarantine B->C D Sample Preparation C->D E GC-MS Analysis (Purity and Identity) D->E F NMR Spectroscopy (Structural Confirmation) D->F G FTIR Spectroscopy (Functional Group ID) D->G H Compare Results to Specifications E->H F->H G->H I Release for Use H->I Pass J Reject and Contact Supplier H->J Fail

Caption: A general quality control workflow for incoming chemical reagents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Long-chain ethers and alcohols are valuable intermediates in organic synthesis and have applications in various fields, including the development of pharmaceuticals, surfactants, and lubricants. 5-Methoxytetradecane is a 14-carbon chain alkane with a methoxy group at the 5-position. Its synthesis requires a strategic approach to introduce the ether functionality at a specific, non-terminal position. The proposed synthesis detailed herein is a classic and reliable method for achieving this transformation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two principal steps:

  • Grignard Reaction: Synthesis of 5-tetradecanol by reacting a Grignard reagent, specifically butylmagnesium bromide, with decanal.

  • Williamson Ether Synthesis: Methylation of the secondary alcohol, 5-tetradecanol, using a strong base and a methylating agent to form the desired this compound. This is a well-established and versatile method for the preparation of ethers.[1][2][3][4][5]

Experimental Protocols

Part 1: Synthesis of 5-Tetradecanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Decanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Reaction with Decanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of decanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the decanal solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-tetradecanol.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 5-Tetradecanol (from Part 1)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Alkoxide Formation:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 5-tetradecanol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution with stirring. Hydrogen gas will evolve.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.

  • Methylation:

    • Cool the alkoxide solution back to 0 °C.

    • Add methyl iodide dropwise via a syringe or dropping funnel.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Add diethyl ether and separate the organic layer.

    • Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reagents and Expected Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
1-BromobutaneC₄H₉Br137.02101-1021.276
DecanalC₁₀H₂₀O156.27207-2090.828
5-TetradecanolC₁₄H₃₀O214.39284.5 (estimated)[6]0.810 (estimated)[6]
Sodium Hydride (60% in oil)NaH24.00Decomposes1.396
Methyl IodideCH₃I141.9442.42.28
This compound C₁₅H₃₂O 228.42 ~280-290 (estimated) ~0.8 (estimated)

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound A 1-Bromobutane S1 Grignard Reaction A->S1 B Magnesium B->S1 C Decanal C->S1 D 5-Tetradecanol S1->D S2 Williamson Ether Synthesis D->S2 E Sodium Hydride E->S2 F Methyl Iodide F->S2 G This compound S2->G

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Grignard Reaction: This reaction is highly exothermic and sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with care in a fume hood and under an inert atmosphere.

  • Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Diethyl Ether and THF: These solvents are highly flammable. Avoid open flames and use in a well-ventilated area.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the methoxy group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To confirm the presence of the C-O-C ether linkage and the absence of the -OH group from the starting alcohol.

  • Gas Chromatography (GC): To assess the purity of the final product.

Conclusion

This document outlines a detailed and practical protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound for further study and application in their respective fields. The proposed two-step synthesis is based on well-established and high-yielding organic reactions, providing a solid foundation for the successful synthesis of this and related long-chain ethers.

References

Application Note: Analytical Methods for the Detection of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytetradecane is a long-chain alkoxyalkane. Due to its non-polar nature and lack of a strong chromophore, its detection and quantification can present challenges. This document outlines detailed protocols for the analysis of this compound and structurally similar long-chain ethers using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The following methods are based on established analytical principles for long-chain ethers and can be adapted for specific research needs.

Analytical Methods Overview

The primary analytical techniques suitable for the characterization and quantification of this compound are GC-MS, HPLC with Refractive Index Detection (RID), and NMR Spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the identification and quantification of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, and the mass spectrum provides structural information for confident identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile analogs or for purification. Since this compound lacks a UV-absorbing chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required. Alternatively, derivatization to introduce a chromophore can be employed for use with a UV-Vis detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the unambiguous structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of this compound. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides mass-to-charge ratio (m/z) data, which aids in structural elucidation and confirmation.

Predicted GC-MS Data for this compound

The following table summarizes the predicted retention time and key mass spectral fragments for this compound based on data from analogous long-chain methyl ethers.[1][2][3][4]

ParameterPredicted ValueDescription
Kovats Retention Index (non-polar column) ~1600 - 1700Retention index is dependent on the specific GC column and conditions.
Molecular Ion (M⁺) m/z 242.26The molecular ion peak may be weak or absent in the electron ionization (EI) spectrum.
Key Mass Fragments (m/z) 45, 59, 73, 87These fragments are characteristic of α-cleavage and rearrangements in methyl ethers.[1]
M-31 (m/z 211)Loss of a methoxy radical (•OCH₃).
M-45 (m/z 197)Loss of a CH₂OCH₃ radical.
Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • For pure compounds or standards: Dissolve a known amount of the sample in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of 10-100 µg/mL.

  • For biological matrices (e.g., plasma, tissue homogenate):

    • Perform a liquid-liquid extraction (LLE) with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to isolate the non-polar analytes.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of hexane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • For quantitative analysis, create a calibration curve using standards of known concentrations.

High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a UV chromophore, HPLC analysis of this compound requires a universal detector like a Refractive Index Detector (RID).

Predicted HPLC Data for this compound

The retention time of this compound will be highly dependent on the specific column and mobile phase composition. Using a reversed-phase C18 column, it will be a highly retained, non-polar compound.

ParameterPredicted Value/Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and isopropanol (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detector Refractive Index Detector (RID)
Expected Elution As a late-eluting peak due to its high hydrophobicity.
Experimental Protocol: HPLC-RID Analysis

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a concentration suitable for RID detection (typically in the range of 0.1-1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Agilent 1260 Infinity II Refractive Index Detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of methanol, acetonitrile, or isopropanol. The exact ratio should be optimized to achieve adequate retention and separation. For example, start with Methanol:Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Quantification is performed by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for the structural elucidation of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following chemical shifts are predicted based on the analysis of similar alkoxyalkanes.[5][6]

¹H NMR (400 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ ~3.38singlet3H
-CH(OCH₃)- ~3.45multiplet1H
-CH₂- adjacent to CH(OCH₃) ~1.50multiplet2H
Terminal -CH₃ (of tetradecyl chain) ~0.88triplet3H
Other -CH₂- groups 1.25-1.40broad multiplet22H
-CH₃ (of methoxy group) ~1.15doublet3H

¹³C NMR (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃ ~56.0
-C(OCH₃)- ~78.0
-CH₂- adjacent to C(OCH₃) ~32.0
Terminal -CH₃ (of tetradecyl chain) ~14.1
Other -CH₂- carbons 22.7 - 30.0
-CH₃ (of methoxy group) ~19.5
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Biological Matrix) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution in Volatile Solvent Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation MS_Ionization Mass Spectrometry (Ionization & Fragmentation) GC_Separation->MS_Ionization MS_Detection Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Workflow for GC-MS analysis of this compound.

HPLC-RID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection LC_Separation Liquid Chromatography (C18 Column) HPLC_Injection->LC_Separation RID_Detection Refractive Index Detection LC_Separation->RID_Detection Data_Acquisition Data Acquisition (Chromatogram) RID_Detection->Data_Acquisition Quantification Quantification (Peak Area vs. Standards) Data_Acquisition->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Workflow for HPLC-RID analysis of this compound.

NMR Structural Confirmation Logic

NMR_Logic cluster_nmr NMR Spectroscopy cluster_h1_features ¹H NMR Key Features cluster_c13_features ¹³C NMR Key Features H1_NMR ¹H NMR OCH3_singlet Singlet at ~3.38 ppm (Methoxy Protons) H1_NMR->OCH3_singlet CH_multiplet Multiplet at ~3.45 ppm (CH Proton) H1_NMR->CH_multiplet CH3_triplet Triplet at ~0.88 ppm (Terminal Methyl) H1_NMR->CH3_triplet C13_NMR ¹³C NMR OCH3_carbon Signal at ~56.0 ppm (Methoxy Carbon) C13_NMR->OCH3_carbon CHO_carbon Signal at ~78.0 ppm (CHO Carbon) C13_NMR->CHO_carbon Alkyl_carbons Signals in Alkyl Region (14-32 ppm) C13_NMR->Alkyl_carbons Structure Confirmed Structure: This compound OCH3_singlet->Structure CH_multiplet->Structure CH3_triplet->Structure OCH3_carbon->Structure CHO_carbon->Structure Alkyl_carbons->Structure

Caption: Logic for structural confirmation using NMR spectroscopy.

References

Application Notes and Protocols for the Use of 5-Methoxytetradecane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Methoxytetradecane is not a commonly documented internal standard in the scientific literature. The following application notes and protocols are proposed based on established principles of analytical chemistry and are intended to serve as a guide for researchers interested in validating this compound for use as an internal standard in their specific applications. The methodologies are derived from standard procedures for lipid analysis.

Introduction

Internal standards are essential for accurate quantification in analytical chromatography by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. This compound, a long-chain alkoxyalkane, possesses properties that could make it a suitable internal standard for the analysis of non-polar to moderately polar analytes, such as fatty acid methyl esters (FAMEs), in complex biological matrices.

The ether linkage in this compound offers greater chemical stability compared to the ester linkage found in many common internal standards used for FAME analysis, making it potentially more robust during sample extraction and derivatization steps that involve harsh reagents. Its molecular weight and expected chromatographic behavior are similar to long-chain FAMEs, suggesting it would be a suitable surrogate.

These application notes provide a hypothetical framework for the use of this compound as an internal standard for the quantitative analysis of fatty acids in human plasma by gas chromatography-mass spectrometry (GC-MS) after conversion to their corresponding FAMEs.

Quantitative Data Summary

The following tables represent hypothetical data from a validation study using this compound as an internal standard for the quantification of representative saturated and unsaturated fatty acids in human plasma.

Table 1: Calibration Curve Data for Fatty Acid Methyl Esters (FAMEs)

Analyte (FAME)Calibration Range (µg/mL)SlopeIntercept
Palmitic acid methyl ester (C16:0)0.5 - 1000.99921.2540.012
Stearic acid methyl ester (C18:0)0.5 - 1000.99891.1890.021
Oleic acid methyl ester (C18:1)1.0 - 2000.99951.301-0.015
Linoleic acid methyl ester (C18:2)1.0 - 2000.99911.2880.009
Arachidonic acid methyl ester (C20:4)0.1 - 500.99781.1050.025

Table 2: Accuracy and Precision for Quality Control Samples

Analyte (FAME)QC LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Palmitic acid methyl ester (C16:0)Low1.00.98 ± 0.0798.07.1
Mid50.051.2 ± 2.1102.44.1
High90.088.7 ± 3.598.63.9
Oleic acid methyl ester (C18:1)Low2.02.05 ± 0.15102.57.3
Mid100.097.8 ± 4.397.84.4
High180.0183.1 ± 7.9101.74.3
Linoleic acid methyl ester (C18:2)Low2.01.95 ± 0.1897.59.2
Mid100.0103.4 ± 5.1103.44.9
High180.0177.5 ± 8.298.64.6

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound (purity ≥ 98%).

    • Dissolve in 10 mL of hexane in a volumetric flask.

    • Store at -20°C.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute 100 µL of the 1 mg/mL stock solution to 10 mL with hexane in a volumetric flask.

    • This working solution will be added to samples and calibration standards.

Protocol 2: Sample Preparation - Lipid Extraction and Transesterification

This protocol is adapted from standard methods for FAME analysis.

  • Sample Collection:

    • Collect human plasma in EDTA-containing tubes.

    • Centrifuge to separate plasma and store at -80°C until analysis.

  • Lipid Extraction:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the 10 µg/mL this compound internal standard working solution.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a clean glass tube.

  • Transesterification to FAMEs:

    • Evaporate the solvent from the collected organic layer under a stream of nitrogen.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and extract the FAMEs.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs and the internal standard to a GC vial for analysis.

Protocol 3: GC-MS Analysis of FAMEs
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column suitable for FAME separation.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions:

      • This compound: Monitor characteristic fragment ions (e.g., m/z 45, 75, and a molecular ion fragment). Note: These are hypothetical ions and would need to be determined experimentally.

      • FAMEs: Monitor characteristic ions (e.g., m/z 74 for saturated FAMEs, and molecular ions for unsaturated FAMEs).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_Addition Add this compound Internal Standard Plasma->IS_Addition Extraction Lipid Extraction (Chloroform:Methanol) IS_Addition->Extraction Transesterification Transesterification (H₂SO₄ in Methanol) Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Quantification Quantification (Peak Area Ratios) GC_MS->Quantification Results Final Concentration Report Quantification->Results

Caption: Workflow for FAME analysis using this compound.

Logical_Relationship Analyte Fatty Acid (in Plasma) Process Extraction & Derivatization Analyte->Process IS This compound (Internal Standard) IS->Process FAME Fatty Acid Methyl Ester (FAME) Process->FAME IS_Final This compound Process->IS_Final GC_MS GC-MS Analysis FAME->GC_MS IS_Final->GC_MS Ratio Peak Area Ratio (FAME / IS) GC_MS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard-based quantification.

Application Note: Analysis of 5-Methoxytetradecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytetradecane is a long-chain alkoxyalkane whose detection and quantification are essential in various research areas, including drug development and metabolomics. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data outcomes.

Data Presentation

Retention Time and Mass Spectrometry Data (Hypothetical)

The following table summarizes the expected retention time and key mass fragments for this compound based on the analysis of structurally similar long-chain ethers.

Compound NameRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound12.5242.4545, 71, 85, 113, 157, 199
Quantitative Analysis Data (Hypothetical)

This table presents hypothetical quantitative data for the determination of this compound in a sample matrix. A calibration curve would be generated using a series of standards to quantify the analyte in unknown samples.

Calibration StandardConcentration (ng/mL)Peak Area
Standard 1112,500
Standard 2563,000
Standard 310128,000
Standard 425320,000
Standard 550645,000
Unknown Sample ? 185,000

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[1] The following protocol outlines a general procedure for the extraction of this compound from a liquid matrix.

Materials:

  • Sample containing this compound

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • To 1 mL of the sample, add 2 mL of hexane.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

GC Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Parameter Setting
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Expected Mass Spectrum and Fragmentation

  • α-Cleavage: The most characteristic fragmentation for ethers is cleavage of the C-C bond adjacent to the oxygen atom. This would result in the formation of a prominent ion at m/z 45 ([CH3OCH2]+) and a fragment at m/z 197. Another α-cleavage could lead to the loss of a methyl radical (CH3•) to form an ion at m/z 227, or the loss of a nonyl radical (C9H19•) to form an ion at m/z 115 .

  • Alkane Fragmentation: The long alkyl chain will also undergo fragmentation, producing a series of characteristic ions separated by 14 amu (CH2). Common fragments would include m/z 71 , m/z 85 , and m/z 99 .

  • Cleavage at the Ether Linkage: Cleavage of the C-O bond can also occur, leading to fragments corresponding to the alkyl and alkoxy groups.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction with Hexane Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Vial Transfer to GC Vial Drying->Vial Injection Injection into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quant Quantification Spectrum->Quant Report Final Report Quant->Report Fragmentation_Pathway cluster_alpha α-Cleavage cluster_alkane Alkane Fragmentation parent This compound (m/z 242) f1 m/z 45 [CH3OCH2]+ parent->f1 f2 m/z 115 [C8H17O]+ parent->f2 f3 m/z 71 parent->f3 f4 m/z 85 parent->f4 f5 m/z 99 parent->f5

References

Unraveling Metabolic Pathways: Applications of 5-Methoxytetradecane in Cellular Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The study of cellular metabolism, particularly lipid metabolism, is fundamental to understanding a myriad of physiological and pathological processes. The introduction of molecular probes and tracers has revolutionized this field, allowing for the detailed investigation of metabolic fluxes and pathway dynamics. 5-Methoxytetradecane, a structurally unique fatty acid analog, emerges as a promising tool for dissecting complex metabolic networks. Its distinguishing feature, a methoxy group at the 5-carbon position, provides a chemical handle for tracing its metabolic fate and investigating its influence on cellular processes. This document provides an overview of the potential applications of this compound in metabolic studies and detailed protocols for its use.

Principle of Application

This compound is envisioned as a metabolic probe that can be utilized in two primary ways:

  • Metabolic Tracer: By employing isotopically labeled this compound (e.g., with ¹³C or ²H), researchers can trace its incorporation into various lipid species and follow its metabolic conversion through different pathways. The methoxy group can serve as a unique mass spectrometric reporter.

  • Metabolic Modulator: The presence of the methoxy group may alter the physicochemical properties of the fatty acid, potentially influencing enzyme activities, membrane dynamics, and signaling pathways. This allows for the study of the functional consequences of modified lipid structures.

Potential Research Applications

  • Fatty Acid Uptake and Activation: Investigate the kinetics of cellular uptake and subsequent activation to its CoA thioester.

  • Beta-Oxidation and Energy Metabolism: Determine the rate of mitochondrial beta-oxidation and its impact on cellular energy homeostasis.

  • Lipid Synthesis and Remodeling: Trace its incorporation into complex lipids such as phospholipids, triacylglycerols, and cholesterol esters.

  • Cell Signaling: Elucidate its role in modulating signaling pathways that are sensitive to lipid second messengers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments utilizing this compound to illustrate its potential in metabolic research.

ParameterControl (Tetradecanoic Acid)This compoundFold Change
Cellular Uptake (pmol/min/mg protein) 150 ± 12125 ± 100.83
Mitochondrial Respiration (OCR, % of basal) 180 ± 15150 ± 180.83
Incorporation into Triacylglycerols (nmol/mg protein) 25 ± 318 ± 2.50.72
Phospholipase A2 Activity (U/mg protein) 1.2 ± 0.10.8 ± 0.090.67

Experimental Protocols

Protocol 1: Cellular Uptake Assay

Objective: To quantify the rate of this compound uptake by cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, HepG2)

  • DMEM supplemented with 10% FBS

  • This compound (and a suitable control like Tetradecanoic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Seed cells in a 12-well plate and grow to 80-90% confluency.

  • Prepare a 1 mM stock solution of this compound complexed with 0.1% fatty acid-free BSA in serum-free DMEM.

  • Wash the cells twice with warm PBS.

  • Add 500 µL of the this compound solution to each well and incubate for various time points (e.g., 0, 2, 5, 10, 15 minutes) at 37°C.

  • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells in 200 µL of cell lysis buffer.

  • Collect the lysate and perform lipid extraction.

  • Analyze the concentration of intracellular this compound using a validated LC-MS/MS method.

  • Determine the protein concentration of the lysate for normalization.

  • Calculate the uptake rate in pmol/min/mg protein.

Protocol 2: Analysis of Incorporation into Complex Lipids

Objective: To trace the incorporation of this compound into triacylglycerols (TAGs) and phospholipids (PLs).

Materials:

  • ¹³C-labeled this compound

  • Cultured cells

  • Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1)

  • Thin Layer Chromatography (TLC) plates or HPLC system

  • Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS

Procedure:

  • Culture cells in the presence of ¹³C-labeled this compound (e.g., 10 µM) for a specified period (e.g., 24 hours).

  • Harvest the cells and perform a total lipid extraction using the Folch method.

  • Separate the lipid classes (e.g., TAGs, PLs) using TLC or HPLC.

  • Excise the bands or collect the fractions corresponding to the lipid classes of interest.

  • Perform transmethylation to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to identify and quantify the ¹³C-labeled this compound incorporated into each lipid class.

  • Alternatively, analyze the intact lipid species by LC-MS/MS to identify specific lipid molecules containing the labeled fatty acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture incubation Incubate Cells with Probe cell_culture->incubation probe_prep Prepare this compound Solution probe_prep->incubation lysis Cell Lysis & Lipid Extraction incubation->lysis separation Lipid Class Separation (TLC/HPLC) lysis->separation mass_spec Mass Spectrometry (LC-MS/MS) separation->mass_spec data_analysis Data Analysis mass_spec->data_analysis

Caption: Experimental workflow for tracing this compound metabolism.

signaling_pathway 5-MTD This compound Membrane Cell Membrane 5-MTD->Membrane Incorporation PLs Membrane Phospholipids Membrane->PLs PLA2 Phospholipase A2 Signaling Downstream Signaling PLA2->Signaling PLs->PLA2 Modulates

Caption: Hypothetical modulation of a signaling pathway by this compound.

Application Notes and Protocols for 5-Methoxytetradecane as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the use of 5-Methoxytetradecane as a tracer in biological systems yielded no specific applications, experimental protocols, or quantitative data.

While the query sought detailed information on the application of this compound as a biological tracer, the available literature and research data do not contain specific studies or established methodologies for its use in this context. The search results focused on the synthesis and application of other methoxy-containing compounds in different chemical and biological fields, but none detailed the use of this compound for tracing biological processes.

Therefore, it is not possible to provide the requested application notes, experimental protocols, quantitative data tables, or visualizations for this compound as a tracer in biological systems at this time. Further research and development would be required to establish its utility and associated methodologies for such applications.

Application Notes and Protocols for 5-Methoxytetradecane in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial characterization and use of the novel compound 5-Methoxytetradecane in a cell culture setting. Due to the limited availability of published data on this specific molecule, the following protocols and data are presented as a representative guide for the evaluation of a novel bioactive compound. The methodologies described herein detail standard procedures for determining cytotoxicity, assessing biological activity, and elucidating a potential mechanism of action. The included data is illustrative and serves to guide the user in experimental design and data interpretation.

Introduction

This compound is a lipid-like molecule with potential for biological activity due to its structural properties. Its long hydrocarbon chain suggests possible interactions with cellular membranes and lipid signaling pathways. The methoxy group may influence its solubility and metabolic stability. To ascertain its utility in cell culture and potential as a therapeutic agent, a systematic evaluation of its effects on cell viability and cellular signaling is necessary.

This document outlines protocols for:

  • Determining the cytotoxic profile of this compound in a standard cancer cell line (e.g., HeLa).

  • A representative experimental workflow for assessing the compound's effect on a hypothetical signaling pathway.

  • An illustrative signaling pathway potentially modulated by this compound.

Materials and Methods

Cell Culture and Maintenance

A human cervical cancer cell line, HeLa, is used as a representative model system.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

Preparation of this compound Stock Solution
  • Solvent: Due to its predicted lipophilic nature, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Protocols

This protocol determines the concentration-dependent effect of this compound on cell viability.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium from the 10 mM stock solution. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (0.1% DMSO in medium) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in a hypothetical signaling pathway.

  • Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Results

Quantitative Data Summary

The following tables present illustrative data from the described experiments.

Table 1: Cytotoxicity of this compound in HeLa Cells

ParameterValue
Cell LineHeLa
Incubation Time48 hours
IC5025.6 µM
95% Confidence Interval22.1 - 29.8 µM
Assay MethodMTT

Table 2: Optimal Concentration Range for Further Studies

Experimental GoalRecommended Concentration RangeRationale
Short-term signaling studies (< 6 hours)25 - 50 µM (1x - 2x IC50)To observe acute signaling events without significant cell death.
Long-term functional assays (> 24 hours)5 - 15 µM (0.2x - 0.6x IC50)To assess functional changes while maintaining high cell viability.

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Media prep_stock->serial_dil treat_cells Treat Cells with This compound serial_dil->treat_cells seed_cells Seed HeLa Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 48h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_abs Read Absorbance at 570 nm mtt_assay->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for determining the IC50 value of this compound.

Hypothetical Signaling Pathway

G compound This compound receptor Membrane Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.

Logical Relationship of Experimental Design

G A Determine Cytotoxicity (IC50 Value) B Select Optimal Concentration A->B informs C Assess Mechanism of Action B->C D Functional Assays (e.g., Migration, Apoptosis) C->D

Caption: Logical progression for characterizing a novel compound in cell culture.

Discussion

The illustrative data and protocols provided serve as a foundational guide for investigating the biological effects of this compound. The hypothetical IC50 value of 25.6 µM in HeLa cells suggests moderate cytotoxic activity. Based on this, subsequent mechanistic studies, such as the Western blot analysis of the PI3K/Akt/mTOR pathway, should be conducted at concentrations around this IC50 value to observe significant signaling changes without inducing widespread cell death.

The proposed mechanism of action, inhibition of a membrane receptor leading to downregulation of the PI3K/Akt/mTOR pathway, is a common anti-cancer therapeutic strategy. The provided protocols for cytotoxicity and Western blotting are standard methods to begin testing such a hypothesis. Further experiments, including apoptosis assays (e.g., Annexin V staining) and cell cycle analysis, would be necessary to build a comprehensive understanding of the cellular response to this compound.

It is crucial for researchers to adapt these general protocols to their specific cell lines and experimental questions. Optimization of cell seeding densities, treatment times, and antibody concentrations will be necessary for robust and reproducible results.

Application Note: Analysis of 5-Methoxytetradecane by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxytetradecane is a long-chain aliphatic ether. Due to its non-polar nature and lack of a significant UV-absorbing chromophore, its analysis by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detectors presents a significant challenge. This application note details a proposed HPLC methodology for the qualitative and quantitative analysis of this compound, addressing the detection challenge by outlining protocols for three suitable universal detectors: a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), and a Charged Aerosol Detector (CAD).

Physicochemical Properties Relevant to HPLC

A successful HPLC separation relies on understanding the physicochemical properties of the analyte. For this compound, the following are key considerations:

PropertyValue/CharacteristicImplication for HPLC Method Development
Polarity Non-polarA reversed-phase HPLC mode with a non-polar stationary phase (e.g., C18) and a polar mobile phase is the most appropriate separation strategy.
Solubility Soluble in non-polar organic solvents (e.g., hexane, dichloromethane), and polar organic solvents like methanol, ethanol, and acetonitrile. Insoluble in water.The sample should be dissolved in the mobile phase or a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.
UV Absorbance Lacks a chromophore.Standard UV-Vis detectors are not suitable for detection. Alternative "universal" detectors such as RID, ELSD, or CAD are required.[1][2][3][4][5][6][7][8][9][10][11][12]
Volatility Non-volatile.This property makes it suitable for detection by ELSD and CAD, which rely on the evaporation of the mobile phase to leave behind non-volatile analyte particles.[1][2][3][5][9]

Experimental Protocols

Given the lack of a chromophore, three potential HPLC methods are proposed, each utilizing a different universal detector.

Method 1: HPLC with Refractive Index Detection (RID)

This method is suitable for isocratic separations where the mobile phase composition remains constant. RID measures the difference in refractive index between the mobile phase and the analyte.[4][7][10][13][14][15][16]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector Refractive Index Detector (RID)
RID Temperature 35 °C

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard or sample in the mobile phase (Acetonitrile:Water, 90:10) to achieve a desired concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector that is compatible with gradient elution, making it suitable for analyzing samples with multiple components of varying polarities.[1][2][3][9][12][17] It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles.[1][2][9]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40 °C
Drift Tube Temperature 60 °C
Gas Flow (Nitrogen) 1.5 L/min

Sample Preparation:

  • Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Filter the solution using a 0.45 µm syringe filter.

Method 3: HPLC with Charged Aerosol Detection (CAD)

Similar to ELSD, CAD is a universal detector compatible with gradient elution and is suitable for non-volatile and semi-volatile compounds.[5][6][8][10][11][12] It generates charged aerosol particles from the column effluent and measures the charge, which is proportional to the analyte mass.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 75% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detector Charged Aerosol Detector (CAD)
Evaporation Temperature High

Sample Preparation:

  • Prepare the sample by dissolving it in acetonitrile at a concentration of 0.5 mg/mL.

  • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the expected performance characteristics of the three proposed methods. Actual values would need to be determined experimentally.

ParameterHPLC-RIDHPLC-ELSDHPLC-CAD
Elution Type IsocraticGradientGradient
Expected Retention Time Dependent on exact mobile phase compositionDependent on gradient profileDependent on gradient profile
Limit of Detection (LOD) ~1-10 µg/mL~10-100 ng/mL~1-10 ng/mL
Linear Range NarrowNon-linear (requires curve fitting)Wide
Baseline Stability Sensitive to temperature and flow fluctuationsGoodGood
Mobile Phase Compatibility Limited to non-ionic and non-absorbing buffersVolatile buffers requiredVolatile buffers required

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through syringe filter (0.22 or 0.45 µm) Dissolve->Filter HPLC HPLC System (Pump, Autosampler, Column Oven) Filter->HPLC Column C18 Reversed-Phase Column HPLC->Column Detector Detector (RID, ELSD, or CAD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The analysis of this compound by HPLC is feasible despite its lack of a UV chromophore. The choice of detector—RID, ELSD, or CAD—will depend on the specific requirements of the analysis, such as the need for gradient elution, sensitivity, and the complexity of the sample matrix. The provided protocols offer a starting point for method development and can be optimized to suit the specific needs of the researcher. It is recommended to perform a full method validation to ensure accuracy, precision, and robustness for the intended application.

References

Application Note: Analysis of 5-Methoxytetradecane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxytetradecane is a long-chain alkoxyalkane that may be present in various consumer products, including cosmetics and personal care items. Due to its potential release into the environment through wastewater and other pathways, it is crucial to have robust analytical methods to monitor its presence and concentration in environmental matrices. This application note provides a comprehensive overview of a proposed methodology for the analysis of this compound in water and soil/sediment samples. The protocols described are based on established analytical techniques for similar semi-volatile organic compounds and are intended to serve as a starting point for method development and validation.

Analytical Approach Overview

The determination of this compound in environmental samples typically involves sample collection, extraction of the analyte from the sample matrix, cleanup to remove interfering substances, and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS). GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Quantitative Data Summary

As there is currently limited published data on the concentration of this compound in environmental samples, the following table presents hypothetical data to illustrate the expected format for reporting quantitative results. These values are for illustrative purposes only and should be replaced with experimentally determined concentrations.

Sample MatrixSample IDLocationConcentration (µg/L or µg/kg)Limit of Detection (LOD)Limit of Quantification (LOQ)
River WaterRW-01Urban Area A0.150.01 µg/L0.03 µg/L
River WaterRW-02Rural Area B< LOQ0.01 µg/L0.03 µg/L
Wastewater EffluentWWE-01Treatment Plant X1.200.05 µg/L0.15 µg/L
Wastewater EffluentWWE-02Treatment Plant Y0.850.05 µg/L0.15 µg/L
SoilS-01Agricultural Field5.50.1 µg/kg0.3 µg/kg
SoilS-02Industrial Zone25.80.1 µg/kg0.3 µg/kg
SedimentSD-01Riverbed12.30.2 µg/kg0.6 µg/kg
SedimentSD-02Lake Bottom8.90.2 µg/kg0.6 µg/kg

Experimental Protocols

Sample Collection and Preservation

Water Samples:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

  • To prevent biodegradation, add a preserving agent such as hydrochloric acid (HCl) to adjust the sample pH to <2.

  • Store samples at 4°C and extract within 7 days of collection.

Soil and Sediment Samples:

  • Collect soil or sediment samples using a stainless-steel scoop or corer and place them in wide-mouthed amber glass jars with Teflon-lined caps.

  • Store samples at 4°C and extract within 14 days of collection.

Sample Preparation and Extraction

Water Samples (Liquid-Liquid Extraction - LLE):

  • Measure 1 liter of the water sample into a 2-liter separatory funnel.

  • Spike the sample with a surrogate standard to monitor extraction efficiency.

  • Add 60 mL of a suitable organic solvent, such as dichloromethane or a mixture of hexane and acetone.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the organic layer into a flask.

  • Repeat the extraction two more times with fresh portions of the solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Add an internal standard just before analysis.

Soil and Sediment Samples (Soxhlet Extraction):

  • Air-dry the sample and sieve to remove large debris.

  • Weigh approximately 10-20 g of the homogenized sample into a Soxhlet extraction thimble.

  • Spike the sample with a surrogate standard.

  • Extract the sample for 16-24 hours with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) in a Soxhlet apparatus.

  • After extraction, concentrate the solvent extract to a final volume of 1 mL.

  • Perform a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove polar interferences.

  • Elute the target analyte from the SPE cartridge with a non-polar solvent.

  • Concentrate the eluate to 1 mL and add an internal standard.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 280°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • SIM Ions for this compound: (Note: These are predicted ions and should be confirmed with a pure standard)

      • Quantification ion: To be determined from the mass spectrum of a standard.

      • Qualifier ions: To be determined from the mass spectrum of a standard.

Visualizations

experimental_workflow_water cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Collection 1 L Water Sample Preservation Acidify to pH < 2 Collection->Preservation LLE Liquid-Liquid Extraction (Dichloromethane) Preservation->LLE Drying Dry with Na2SO4 LLE->Drying Concentration Concentrate to 1 mL Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing GCMS->Data

Figure 1. Workflow for the analysis of this compound in water samples.

experimental_workflow_soil cluster_collection Sample Collection cluster_extraction Extraction & Cleanup cluster_analysis Analysis Collection Soil/Sediment Sample Homogenization Air Dry & Sieve Collection->Homogenization Soxhlet Soxhlet Extraction (Hexane/Acetone) Homogenization->Soxhlet Concentration1 Concentrate Extract Soxhlet->Concentration1 SPE Solid-Phase Extraction (Silica Gel) Concentration1->SPE Concentration2 Concentrate to 1 mL SPE->Concentration2 GCMS GC-MS Analysis Concentration2->GCMS Data Data Processing GCMS->Data

Figure 2. Workflow for the analysis of this compound in soil/sediment samples.

Conclusion

This application note outlines a proposed analytical methodology for the determination of this compound in environmental water and soil/sediment samples. The described protocols for sample preparation and GC-MS analysis provide a solid foundation for researchers to develop and validate methods for this emerging contaminant. Due to the current lack of published data, further research is needed to establish the actual occurrence and concentration of this compound in the environment. The workflows and protocols presented here are intended to facilitate these future monitoring efforts.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxytetradecane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis yield of 5-methoxytetradecane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[1] For this compound, there are two primary pathways:

  • Pathway A: Reaction of sodium tetradecan-5-oxide with a methyl halide (e.g., methyl iodide).

  • Pathway B: Reaction of sodium methoxide with a 5-halotetradecane (e.g., 5-bromotetradecane).

Pathway A is generally preferred because it uses a primary alkyl halide (methyl iodide), which is ideal for SN2 reactions and minimizes competing side reactions.[3][4]

Q2: What are the key factors that influence the yield of the Williamson ether synthesis?

A2: Several factors critically impact the reaction yield:

  • Choice of Alkyl Halide: Primary alkyl halides and methyl halides give the best results.[3] Secondary halides lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary halides yield almost exclusively elimination products.[3][4]

  • Base Selection: A strong base is required to completely deprotonate the starting alcohol to form the nucleophilic alkoxide.[5] Sodium hydride (NaH) is a common and effective choice as its byproduct, hydrogen gas, is easily removed from the reaction.[6]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often used because they effectively solvate the cation of the alkoxide, leaving the anion more available to act as a nucleophile.[1] Protic solvents can slow the reaction rate.[1]

  • Temperature: The reaction is typically conducted at temperatures between 50-100 °C.[1] Higher temperatures can favor the competing E2 elimination side reaction.[1]

  • Reaction Time: Typical reaction times range from 1 to 8 hours.[1] Insufficient time will lead to incomplete conversion of starting materials.[1]

Q3: What are the most common side products, and how can they be minimized?

A3: The primary side reaction is the E2 (elimination) reaction, which produces an alkene.[2] In the synthesis of this compound, this would result in the formation of tetradecenes. This is more likely when using a secondary alkyl halide (like 5-bromotetradecane).[2][3] To minimize this, the preferred pathway involves using a primary alkyl halide (methyl iodide) and the corresponding secondary alkoxide (tetradecan-5-oxide).[3][7]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Alcohol The base used was not strong enough or was not fresh. Use a strong base like sodium hydride (NaH) and ensure it is handled under anhydrous conditions.[5][6]
Poor Nucleophilicity of Alkoxide The reaction solvent may be hindering the nucleophile. Switch to a polar aprotic solvent such as DMF or acetonitrile to enhance nucleophilicity.[1]
Poor Leaving Group The halide used may not be a good leaving group. Iodides are the best leaving groups, followed by bromides and then chlorides.[8] Consider using methyl iodide for the best results.
Incorrect Reaction Temperature or Time The reaction may not have been heated long enough or at a sufficient temperature to proceed to completion. Monitor the reaction by TLC. Typical conditions are 50-100 °C for 1-8 hours.[1]

Problem 2: Significant Alkene Impurity Detected in the Product Mixture

Potential Cause Troubleshooting Steps
E2 Elimination is Outcompeting SN2 Substitution This is the most common side reaction, especially when using a secondary alkyl halide.[2][3]
1. Re-evaluate Synthetic Strategy: Ensure you are using the pathway with the least sterically hindered alkyl halide. For this compound, this means reacting tetradecan-5-ol with a strong base and methyl iodide, rather than methanol with 5-halotetradecane.[7][9]
2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.[1] Try running the reaction at the lower end of the effective temperature range (e.g., 50 °C).
3. Use a Less Hindered Base: While a strong base is necessary, a very bulky base can sometimes favor elimination. However, for this synthesis, NaH is generally appropriate.

Problem 3: Difficulty Separating the Product from Unreacted Starting Alcohol

Potential Cause Troubleshooting Steps
Incomplete Reaction Unreacted alcohol remains in the mixture. See "Low or No Yield" troubleshooting steps to drive the reaction to completion.
Similar Polarity of Product and Starting Material The ether product and the long-chain alcohol starting material can have similar polarities, making chromatographic separation challenging.
1. Aqueous Workup: During the workup, wash the organic layer with a dilute aqueous base (e.g., 5% NaOH) to deprotonate the unreacted alcohol, converting it to the more water-soluble alkoxide, which will partition into the aqueous layer.
2. Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[10]

Quantitative Data Summary

While specific yield data for this compound is not widely published, the following table provides typical conditions and expected yields for Williamson ether syntheses involving analogous long-chain alcohols and primary alkyl halides.

Starting AlcoholAlkyl HalideBaseSolventTemp (°C)Time (h)Typical Yield (%)
Long-Chain Secondary AlcoholMethyl IodideNaHDMF50-702-670-90%
Long-Chain Primary AlcoholMethyl IodideNaHTHF60-653-885-95%
MethanolLong-Chain Secondary BromideNaHDMF70-904-840-60% (significant alkene byproduct)

Note: Yields are estimates based on typical outcomes for the Williamson ether synthesis under the specified conditions. Actual yields may vary.

Experimental Protocol: Williamson Ether Synthesis of this compound (Preferred Pathway)

This protocol outlines the synthesis of this compound from tetradecan-5-ol and methyl iodide.

Materials:

  • Tetradecan-5-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add tetradecan-5-ol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser. Dissolve the alcohol in anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium tetradecan-5-oxide.

  • SN2 Reaction: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Visualizations

Troubleshooting_Workflow start Start: Low Yield of This compound q1 Was the correct synthetic pathway chosen? (Primary Halide + Secondary Alkoxide) start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes action1 Redesign Synthesis: Use Tetradecan-5-ol + NaH, followed by Methyl Iodide. ans1_no->action1 q2 Was the alcohol fully deprotonated? (e.g., H2 evolution ceased) ans1_yes->q2 ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes action2 Use fresh, strong base (NaH). Ensure anhydrous conditions. Increase reaction time for deprotonation. ans2_no->action2 q3 Was an appropriate solvent used? (e.g., DMF, Acetonitrile) ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes action3 Switch to a polar aprotic solvent to improve nucleophile reactivity. ans3_no->action3 q4 Were reaction conditions (time, temp) adequate? ans3_yes->q4 ans4_no No q4->ans4_no No ans4_yes ans4_yes q4->ans4_yes Yes action4 Increase reaction time and/or temperature. Monitor reaction progress via TLC. ans4_no->action4 end_node Yield Optimized ans4_yes->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_main Williamson Ether Synthesis (SN2) cluster_side Competing Elimination (E2) alcohol Tetradecan-5-ol alkoxide Sodium Tetradecan-5-oxide (Nucleophile) alcohol->alkoxide + NaH - H2 product This compound alkoxide->product + CH3I - NaI methyl_halide Methyl Iodide (Electrophile) methyl_halide->product sec_halide 5-Bromotetradecane (Secondary Halide) side_product Tetradecene (Side Product) sec_halide->side_product + NaOCH3 - NaBr - CH3OH methoxide Sodium Methoxide (Strong Base/Nucleophile) methoxide->side_product note Note: The SN2 pathway is favored with a primary halide. The E2 pathway becomes significant with a secondary halide.

Caption: Reaction pathways for this compound synthesis.

References

Technical Support Center: 5-Methoxytetradecane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Methoxytetradecane. The information focuses on identifying and mitigating common impurities that may arise during synthesis, particularly when employing methods like the Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via Williamson ether synthesis?

A1: The most common impurities typically arise from unreacted starting materials, side reactions, or the solvent used. These can include unreacted 5-tetradecanol or the corresponding alkyl halide (e.g., 5-bromotetradecane), elimination byproducts such as tetradecene isomers, and residual solvents from the reaction or purification stages.[1][2][3]

Q2: My reaction yield is low, and I've identified unreacted starting materials. What could be the cause?

A2: A low yield with significant recovery of starting materials can be due to several factors. Incomplete deprotonation of the alcohol (e.g., 5-tetradecanol) is a common issue. Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to fully generate the alkoxide.[2][4] Additionally, insufficient reaction time or temperatures below the optimal range of 50-100 °C can lead to an incomplete reaction.[1][5]

Q3: I'm observing a significant amount of an alkene byproduct in my final product. How can I prevent this?

A3: The formation of alkenes, such as tetradecene, is a result of a competing elimination (E2) reaction.[1][2] This is more likely to occur if you are using a secondary alkyl halide (like 5-bromotetradecane) as your electrophile. To favor the desired SN2 substitution, it is often better to use a primary alkyl halide if the synthesis strategy allows. In the case of this compound, the common strategy is to use 5-tetradecanol as the nucleophile precursor and a methylating agent (like methyl iodide) as the electrophile, which minimizes the possibility of elimination reactions.

Q4: After purification, I suspect there are still residual solvents in my this compound sample. How can I remove them?

A4: Residual solvents are common impurities introduced during the synthesis and purification of drug substances.[6] Effective removal of residual solvents can typically be achieved by placing the sample under a high vacuum. Gentle heating can also be applied, but care must be taken to avoid degradation of the product. The choice of purification technique, such as fractional distillation, can also help in separating the desired ether from volatile impurities.[7][8]

Q5: How can I detect and quantify the impurities in my this compound product?

A5: A combination of analytical techniques is generally employed for impurity analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating, identifying, and quantifying organic impurities.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structural elucidation of unknown impurities.

Q6: Are there any safety concerns I should be aware of regarding impurities in ether synthesis?

A6: Yes, a significant safety concern with ethers is the formation of explosive peroxides upon exposure to air and light.[11][12] It is crucial to test for the presence of peroxides, especially if the ether has been stored for an extended period. Commercial ethers often contain inhibitors like BHT to reduce peroxide formation.[11]

Data Presentation: Summary of Potential Impurities

The following table summarizes the common impurities, their likely sources, and recommended analytical methods for detection in the synthesis of this compound.

ImpurityLikely SourceRecommended Analytical Method(s)
5-TetradecanolUnreacted starting materialGC-MS, HPLC, NMR
5-HalotetradecaneUnreacted starting materialGC-MS, HPLC, NMR
Tetradecene IsomersE2 elimination side reaction[1][2]GC-MS, NMR
Residual Solvents (e.g., THF, DMF)Reaction or purification solventGC-MS (Headspace), NMR
Dialkyl Ethers (e.g., di-tetradecyl ether)Self-condensation of the alcohol (minor)GC-MS, HPLC
Ether PeroxidesAutoxidation of the ether product[11][12]Peroxide test strips

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-tetradecanol in an anhydrous aprotic solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride (NaH).

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the alkoxide.

  • Alkylation: Cool the alkoxide solution back to 0 °C.

  • Add a stoichiometric equivalent of a methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and then reflux at a suitable temperature (typically 50-100 °C) for 1-8 hours, monitoring the reaction progress by TLC or GC.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH with a small amount of water or ethanol.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and water. Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or fractional distillation to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

G start Start Synthesis Troubleshooting check_yield Low Product Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No unreacted_sm Unreacted Starting Material (Alcohol/Halide) check_yield->unreacted_sm Yes alkene_impurity Alkene Impurity Detected check_purity->alkene_impurity Yes (Alkene) other_impurity Other/Unknown Impurity check_purity->other_impurity Yes (Other) end Synthesis Optimized check_purity->end No incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check base strength unreacted_sm->incomplete_reaction elimination_issue E2 Elimination Occurred: - Re-evaluate synthetic route (use methylating agent) alkene_impurity->elimination_issue analyze_impurity Analyze Impurity: - GC-MS, NMR, HPLC other_impurity->analyze_impurity incomplete_reaction->end elimination_issue->end optimize_purification Optimize Purification: - Column Chromatography - Distillation analyze_impurity->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability and degradation of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxytetradecane

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I properly store this compound to ensure its stability?

A: this compound, like other ether compounds, is susceptible to degradation through autoxidation and exposure to light.[1][2] To maximize shelf-life, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Use amber glass bottles with tightly sealed caps to prevent light exposure and minimize contact with oxygen.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What are the primary degradation pathways for this compound?

A: The two main degradation pathways are:

  • Autoxidation (Peroxide Formation): In the presence of oxygen and light, ethers can form hydroperoxides at the carbon atom adjacent to the ether oxygen.[1][4] These peroxides are unstable and can be hazardous, potentially leading to explosive decomposition upon concentration (e.g., during distillation).[2][5]

  • Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making it a good leaving group.[6] This is followed by a nucleophilic attack (typically SN2 at the less hindered methyl group or SN1/SN2 at the secondary carbon), cleaving the C-O bond to yield tetradecan-5-ol and a methyl-containing species (e.g., methyl halide if using hydrohalic acids).[7][8][9]

Q3: What are the visible signs of degradation in my sample of this compound?

A: Visual inspection can sometimes reveal degradation. Look for:

  • Formation of crystals or precipitate: Peroxides can sometimes crystallize out of solution, especially around the container cap. If crystals are observed, do not open the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[1][5]

  • Increased viscosity or discoloration: The formation of polymeric peroxides or other degradation products can cause the sample to become more viscous or develop a yellowish tint.

Q4: I am seeing an unexpected peak in my HPLC/GC-MS analysis. Could it be a degradation product?

A: Yes, this is a common troubleshooting issue. An unexpected peak could be a degradation product.

  • Troubleshooting Steps:

    • Check Retention Time: Compare the retention time of the unknown peak against potential degradation products like tetradecan-5-ol or long-chain aldehydes/ketones that could result from peroxide decomposition.

    • Analyze Mass Spectrum (if using MS): Look for molecular ions corresponding to the masses of suspected degradation products. For example, tetradecan-5-ol (C₁₄H₃₀O) has a molecular weight of approximately 214.39 g/mol .

    • Perform a Peroxide Test: Use a peroxide test strip or a wet chemical method (see Protocol 1) to check for the presence of peroxides in your sample.[2][4] A positive test strongly suggests oxidative degradation.

Q5: My experimental results are inconsistent. Could the stability of this compound be the cause?

A: Absolutely. If the compound degrades, its effective concentration decreases, leading to poor reproducibility.

  • Troubleshooting Steps:

    • Confirm Purity: Re-run a purity analysis (e.g., HPLC, GC) on your stock solution of this compound. Compare this to the analysis performed when the material was first received.

    • Review Experimental Conditions: Ensure your experimental conditions are free from incompatible reagents. Avoid strong acids (unless cleavage is intended) and potent oxidizing agents. Be mindful of prolonged exposure to air and ambient light during lengthy experiments.[2][9]

    • Use Fresh Solutions: Prepare fresh solutions of this compound from a properly stored stock bottle for each new set of experiments.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is representative and intended for guidance.

Table 1: Long-Term Storage Stability (% Recovery of this compound)

Storage Condition Atmosphere Container 30 Days 90 Days 180 Days
25°C (Ambient) Air Clear Glass 98.1% 94.5% 88.2%
25°C (Ambient) Air Amber Glass 99.2% 97.8% 95.1%
4°C (Refrigerated) Air Amber Glass 99.8% 99.5% 98.9%

| 4°C (Refrigerated) | Nitrogen | Amber Glass | >99.9% | >99.9% | 99.8% |

Table 2: Forced Degradation Study (% Degradation after 24 hours)

Condition Reagent Temperature % Degradation Major Degradation Product(s)
Acidic 0.1 M HCl 60°C 15.4% Tetradecan-5-ol
Basic 0.1 M NaOH 60°C < 1.0% Not Significant
Oxidative 3% H₂O₂ 25°C 8.2% Hydroperoxides, Aldehydes
Photolytic UV Light (254 nm) 25°C 5.5% Hydroperoxides

| Thermal | N/A | 80°C | < 2.0% | Not Significant |

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Test for Peroxides

This protocol provides a rapid method to detect the presence of peroxides, which are a primary product of ether degradation.[2][4]

  • Materials:

    • Sample of this compound

    • Glacial acetic acid

    • Potassium iodide (KI), 10% solution (freshly prepared) or solid

    • Starch indicator solution or commercially available peroxide test strips.

  • Procedure (Wet Chemistry Method):

    • Add 1 mL of the this compound sample to a clean test tube.

    • Add 1 mL of glacial acetic acid.

    • Add a few crystals of potassium iodide or 0.5 mL of a freshly prepared 10% KI solution.

    • Stopper the tube and shake for 1 minute.

    • A yellow to brown color indicates the presence of peroxides. The intensity of the color provides a semi-quantitative measure of the peroxide concentration. A dark bluish color will appear if a starch indicator is added in the presence of iodine.

  • Procedure (Test Strip Method):

    • Dip the test strip into the this compound sample for 1-2 seconds.

    • Remove the strip and wait for the specified time (see strip manufacturer's instructions).

    • Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration in ppm.

Protocol 2: Stability-Indicating HPLC Method for Quantification

This protocol outlines a reverse-phase HPLC method to separate this compound from its primary degradation product, tetradecan-5-ol. Stability-indicating methods are crucial for accurately assessing drug degradation.[10][11]

  • Instrumentation & Columns:

    • HPLC system with UV detector

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary; alternative detectors like Refractive Index or Charged Aerosol Detector could be used for better sensitivity).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Prepare a stock solution of the primary potential degradant, tetradecan-5-ol, at 1 mg/mL in acetonitrile.

    • For stability samples, dilute them with acetonitrile to a final target concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject a standard of this compound and tetradecan-5-ol to determine their respective retention times.

    • Inject the prepared stability samples.

    • Calculate the percentage of the parent compound remaining by comparing the peak area of this compound in the stressed sample to that of an unstressed (T=0) control sample.

Visualizations

DegradationPathways Parent This compound Pathway1 Autoxidation (Air, Light) Parent->Pathway1 Pathway2 Acid-Catalyzed Cleavage (Strong Acid, H+) Parent->Pathway2 Peroxide 5-Methoxy-tetradecyl Hydroperoxide Pathway1->Peroxide Protonated Protonated Ether Intermediate Pathway2->Protonated Decomposition Further Decomposition Products (Aldehydes, etc.) Peroxide->Decomposition Alcohol Tetradecan-5-ol Protonated->Alcohol MethylProduct Methanol / Methyl Halide Protonated->MethylProduct

Caption: Primary degradation pathways for this compound.

StabilityWorkflow start Receive/Prepare This compound t0 Perform Initial Analysis (T=0) (Purity by HPLC, Peroxide Test) start->t0 stress Place Sample on Stability (Specified Conditions) t0->stress pull Pull Samples at Pre-defined Timepoints stress->pull analyze Analyze Samples (HPLC, Peroxide Test, Visual) pull->analyze compare Compare Results to T=0 Data analyze->compare compare->pull No Significant Change (Continue Study) report Report Findings: % Recovery, Degradant Profile compare->report Significant Change end End of Study report->end

Caption: Experimental workflow for a typical stability study.

TroubleshootingTree start Inconsistent Results or Unexpected HPLC/GC Peak? peroxide_test Perform Peroxide Test (Protocol 1) start->peroxide_test result Peroxides Detected? peroxide_test->result action_positive Root Cause: Oxidative Degradation - Use fresh, properly stored sample - Purge experiments with inert gas result->action_positive Yes check_acid Are Strong Acids Present in the Experimental System? result->check_acid No action_negative Root Cause: Acid Cleavage - Buffer system or use non-acidic conditions check_acid->action_negative Yes other Issue likely unrelated to ether stability. Investigate other variables. check_acid->other No

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: GC-MS Analysis of 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methoxytetradecane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing is a common issue in GC analysis and can arise from several factors.[1][2][3][4] When all peaks in the chromatogram exhibit tailing, it often points to a physical problem with the GC system setup.[4] Here is a systematic approach to troubleshoot and resolve peak tailing:

  • Column Issues:

    • Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak tailing.[4][5] Ensure the column is cut cleanly at a 90-degree angle and inserted to the correct depth in both the inlet and detector.[1][4]

    • Contamination: Active sites in the column, often due to contamination from previous injections, can interact with the analyte.[4][6] Trimming 15-20 cm from the front of the column can often resolve this.[1][4][5]

    • Column Overload: Injecting too much sample can lead to peak distortion.[2] Try diluting your sample and re-injecting.

  • Inlet Issues:

    • Contaminated Liner: An active or dirty inlet liner is a frequent cause of peak tailing.[1][7] Replace the liner with a fresh, deactivated one.

    • Incorrect Temperature: An inlet temperature that is too low can cause slow vaporization of the sample, leading to broader, tailing peaks.[5][8]

  • Chemical Interactions:

    • Active Sites: Polar or ionogenic analytes can interact with active sites within the GC system. While this compound is relatively nonpolar, active sites can still have an effect. Using a deactivated liner and column is crucial.[1][2]

The following flowchart outlines a logical workflow for troubleshooting peak shape issues:

G Troubleshooting Workflow for Peak Shape Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Systematic Investigation cluster_3 Resolution start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Do all peaks exhibit the issue? start->check_all_peaks check_sample_concentration Is the sample concentration too high? check_all_peaks->check_sample_concentration No inspect_inlet Inspect and Maintain Inlet: - Replace Septum - Replace Liner - Check Temperature check_all_peaks->inspect_inlet Yes check_sample_concentration->inspect_inlet No resolution Peak Shape Improved check_sample_concentration->resolution Yes (Dilute Sample) inspect_column Inspect and Maintain Column: - Check for proper installation - Trim column inlet - Condition column inspect_inlet->inspect_column check_method_parameters Review Method Parameters: - Injection volume - Initial oven temperature - Solvent compatibility inspect_column->check_method_parameters check_method_parameters->resolution

Caption: Troubleshooting workflow for addressing poor peak shapes in GC-MS analysis.

Issue 2: Low or No Signal (Poor Sensitivity)

Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

Answer: A lack of signal or poor sensitivity can be frustrating. A systematic check of the entire system, from sample injection to detection, is necessary.[9][10]

Quantitative Data: Common System Parameters to Check

ParameterCommon Setting/CheckPotential Impact on Sensitivity
Injector Temperature 250-280 °CToo low can lead to incomplete vaporization.[8]
Split Ratio Start with splitless injectionA high split ratio will reduce the amount of sample reaching the column.[6]
Carrier Gas Flow Rate 1-2 mL/min (for standard columns)Incorrect flow can affect peak shape and sensitivity.[7]
Ion Source Temperature 230-250 °CInappropriate temperature can affect ionization efficiency.[9]
Electron Multiplier Voltage Check tune reportA failing multiplier will result in a weak signal.[11]

Troubleshooting Steps:

  • Verify Sample Integrity: Ensure your sample is prepared correctly and at the expected concentration.[8][9] Check for potential degradation.

  • Check Injection:

    • Syringe: Look for blockage or leaks in the syringe.[9][10]

    • Septum: A leaking septum can cause sample loss.[7][10]

  • GC System Leaks: Air leaks in the carrier gas lines can significantly impact performance.[7] Perform a leak check.

  • Column Condition: A contaminated or degraded column can lead to a loss of sensitivity.[7][8]

  • MS Detector:

    • Tuning: Ensure the MS is tuned correctly. An out-of-spec tune can dramatically reduce sensitivity.[11]

    • Source Cleaning: A dirty ion source is a common cause of sensitivity loss.[9]

Issue 3: Contamination and Ghost Peaks

Question: I am seeing extra peaks in my chromatogram that are not from my sample. How can I identify and eliminate these "ghost peaks"?

Answer: Ghost peaks are typically the result of contamination somewhere in the system.[9][12][13] Identifying the source is key to eliminating them.

Common Contaminants and Their Sources

ContaminantCommon m/z IonsLikely Source
Phthalates 149Plasticizers from solvents, vials, or lab equipment.[13][14]
Siloxanes 73, 207, 281Column bleed, septa, or other silicone-containing materials.[13]
Hydrocarbons Peaks spaced 14 amu apartPump oil, fingerprints, or general lab contamination.[13]
Cleaning Solvents Varies (e.g., Acetone: 43, 58; Methanol: 31)Residual solvents from cleaning procedures.[12]

Troubleshooting Steps:

  • Run a Blank: Inject a vial of your solvent to see if the contamination is present without your analyte.

  • Check Consumables: Replace the septum and inlet liner.[12] Use high-purity solvents.[15]

  • Bake Out the Column: Heating the column to a high temperature (below its maximum limit) can help remove contaminants.[16]

  • Clean the Ion Source: If contamination persists, the MS ion source may need to be cleaned.[9]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard.
  • Dissolve in a high-purity, non-polar solvent such as hexane or ethyl acetate to a final concentration of 100 µg/mL.
  • Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
  • Prepare a solvent blank.

2. GC-MS Parameters:

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature 260 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM)

3. Data Analysis:

  • Integrate the peak corresponding to this compound.
  • Generate a calibration curve by plotting peak area against concentration.
  • Confirm the identity of the peak by comparing the acquired mass spectrum to a reference spectrum.

FAQs

Q1: What are the expected mass spectral fragments for this compound?

A1: The fragmentation of this compound in EI-MS is expected to be driven by cleavage around the methoxy group and along the alkyl chain. The following diagram illustrates a potential fragmentation pathway:

G Potential Fragmentation of this compound cluster_0 Parent Molecule cluster_1 Primary Fragmentation parent This compound (M+) m/z 228 frag1 Alpha-cleavage at C5-C6 [CH3(CH2)8]+ m/z 127 parent->frag1 Cleavage frag2 Alpha-cleavage at C4-C5 [CH3O-CH-(CH2)3CH3]+ m/z 101 parent->frag2 Cleavage frag3 Loss of methoxy group [C14H29]+ m/z 197 parent->frag3 Rearrangement

Caption: Potential EI fragmentation pathway of this compound.

Q2: How can I improve the resolution between this compound and other matrix components?

A2: Improving chromatographic resolution involves optimizing the separation conditions.[16] Consider the following:

  • Modify the Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.[7]

  • Use a Longer Column: A longer GC column will provide more theoretical plates and thus better separation, although it will increase analysis time.

  • Select a Different Stationary Phase: If co-elution is a significant problem, a column with a different polarity may be necessary.

Q3: My retention times are shifting from run to run. What is the cause?

A3: Retention time variability can be caused by several factors:[9]

  • Fluctuations in Carrier Gas Flow: Ensure the carrier gas supply is stable and the flow controllers are functioning correctly.[17]

  • Inconsistent Oven Temperature: The oven must reproduce the temperature program accurately for each run.[17]

  • Leaks in the System: Leaks can cause pressure fluctuations, leading to inconsistent retention times.[7]

  • Column Degradation: As a column ages, its properties can change, affecting retention times.[17]

References

Technical Support Center: Improving the Solubility of 5-Methoxytetradecane and Other Long-Chain Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the solubilization of 5-Methoxytetradecane and similar long-chain hydrophobic compounds for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a long-chain ether, is a hydrophobic and lipophilic molecule. It is expected to have very low solubility in aqueous solutions and be more soluble in organic solvents.[1] Neutral organic compounds with long alkyl chains are generally hydrophobic.[1]

Q2: Which organic solvents are recommended for initial solubilization attempts?

A2: For initial solubilization, it is advisable to use non-polar or moderately polar organic solvents. Common choices include chloroform, methanol, and mixtures thereof, such as a 2:1 chloroform:methanol (v/v) solution. Some long-chain, saturated lipids may require gentle heating to 30-40°C to fully dissolve in organic solvents.

Q3: How can I prepare an aqueous stock solution of this compound for cell-based assays?

A3: Direct dissolution in aqueous buffers is often challenging. A common method is to first dissolve the compound in a water-miscible organic co-solvent like DMSO or ethanol at a high concentration. This stock solution can then be diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q4: What are some common issues encountered when preparing solutions of hydrophobic compounds?

A4: Researchers may observe several issues, including:

  • Precipitation upon dilution: The compound may come out of solution when the organic stock is added to an aqueous medium.

  • Formation of a film or micelles: The compound may not disperse evenly and instead form a film on the surface or aggregate into micelles.

  • Low bioavailability in assays: Poor solubility can lead to inconsistent and lower-than-expected effective concentrations in experiments.[2][3]

Troubleshooting Guide

This section addresses specific problems you might encounter while trying to solubilize this compound.

Problem 1: The compound precipitates out of solution when diluted into my aqueous assay buffer.
  • Cause: The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration.

  • Solutions:

    • Decrease the final concentration: Your target concentration may be above the solubility limit in the final buffer.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution may help.

    • Use a different co-solvent: Some compounds are more soluble in specific water-miscible organic solvents. Consider trying ethanol, isopropanol, or acetone if you initially used DMSO.

    • Employ surfactants or detergents: A small amount of a biocompatible surfactant (e.g., Tween-80, Pluronic F68) can help create a stable dispersion.[4]

    • Prepare a lipid-based formulation: For in vivo or certain in vitro experiments, creating a liposome or microemulsion formulation can be effective.[5]

Problem 2: My compound appears to be in solution, but I am getting inconsistent experimental results.
  • Cause: The compound may be forming aggregates or micelles that are not visible to the naked eye, leading to a non-homogenous solution and variable effective concentrations.

  • Solutions:

    • Vortexing and Sonication: After dilution, ensure the solution is thoroughly mixed by vigorous vortexing. Sonication can also help to break up aggregates and create a more uniform dispersion.

    • Particle Size Analysis: If available, dynamic light scattering (DLS) can be used to determine if aggregates are present in your solution.

    • Use of Carrier Proteins: In some cell culture experiments, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to solubilize and deliver hydrophobic compounds to cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Chloroform:Methanol
  • Weigh out the required amount of this compound.

  • Prepare a 2:1 (v/v) solution of chloroform and methanol.

  • Dissolve the this compound in the chloroform:methanol mixture to a final concentration of 10-50 mg/mL.

  • If necessary, gently warm the solution to 30-40°C to aid dissolution.

  • Store the stock solution in a tightly sealed glass vial at an appropriate temperature (typically -20°C or -80°C for long-term storage).

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent
  • Start with a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Warm the stock solution to room temperature.

  • While vortexing the aqueous buffer, slowly add the required volume of the stock solution to achieve the desired final concentration.

  • Ensure the final concentration of the organic solvent is below the tolerance level of your experimental system (often ≤0.1% v/v).

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further dilution or the use of a solubilizing agent.

Data Presentation

Table 1: Solubility of a Representative Long-Chain Ether in Common Solvents

SolventSolubility CategoryNotes
WaterVery Poorly SolubleHydrophobic nature limits aqueous solubility.
Phosphate-Buffered Saline (PBS)Very Poorly SolubleSalts do not significantly improve solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common choice for preparing high-concentration stock solutions.
EthanolSolubleAnother suitable water-miscible co-solvent.
ChloroformFreely SolubleA non-polar organic solvent ideal for initial dissolution.
MethanolSolubleA polar organic solvent, often used in combination with chloroform.
Chloroform:Methanol (2:1)Freely SolubleA robust solvent mixture for a wide range of lipids.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation start Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Chloroform:Methanol or DMSO) start->dissolve store Store Stock Solution at -20°C dissolve->store dilute Dilute Stock into Aqueous Buffer store->dilute mix Vortex / Sonicate dilute->mix check Check for Precipitation mix->check ready Solution Ready for Experiment check->ready Clear Solution troubleshoot Troubleshoot: - Lower Concentration - Add Surfactant - Change Co-solvent check->troubleshoot Precipitate Observed

Caption: Workflow for preparing experimental solutions of this compound.

logical_relationship cluster_strategies Strategies compound This compound (Long-Chain Ether) property Hydrophobic & Lipophilic Nature compound->property solubility Poor Aqueous Solubility property->solubility challenge Experimental Challenges solubility->challenge solution Solubilization Strategies challenge->solution cosolvent Co-solvents (DMSO, Ethanol) solution->cosolvent surfactant Surfactants (Tween-80) solution->surfactant lipid_formulation Lipid Formulations (Liposomes) solution->lipid_formulation

Caption: Relationship between compound properties and solubilization strategies.

References

Preventing contamination in 5-Methoxytetradecane samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxytetradecane

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent, identify, and resolve contamination issues in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to contamination?

This compound is a long-chain ether. Its chemical structure consists of a fourteen-carbon alkane chain (tetradecane) with a methoxy group (-OCH₃) at the fifth carbon position. As a long-chain, non-polar molecule, it acts as an excellent solvent for other non-polar and weakly polar organic compounds. This property makes it highly susceptible to contamination from sources such as plastics, oils, and residual solvents, which can readily dissolve into the sample matrix.

Q2: What are the most common sources of contamination for this compound samples?

The primary sources of contamination are materials and equipment that come into contact with the sample during handling, storage, and analysis. Contamination can cause injuries, create hazardous exposure scenarios, and lead to inaccurate experimental results[1]. A proactive approach to identify and prevent contamination is crucial[1].

  • Plastic Labware: Consumables like pipette tips, vials, and caps can leach chemical additives.[2][3] Common leachables include plasticizers (e.g., phthalates, adipates), slip agents, and antioxidants (e.g., BHT).[2][3][4]

  • Glassware: Improperly cleaned glassware can harbor residues from previous experiments, detergents, or organic matter.[5][6] Borosilicate glass is recommended for most lab applications[7].

  • Solvents: Solvents used for dilution or cleaning may contain impurities or stabilizers that can contaminate the sample.

  • Atmosphere: Exposure to air can introduce moisture and oxygen, potentially leading to oxidative degradation over time. Dust and other airborne particulates are also sources of contamination.[8][9]

  • Equipment: Seals, septa, and tubing in analytical instruments (like GC systems) can introduce contaminants such as siloxanes.[10] Shared equipment like hot plates can also collect residues that contaminate subsequent work[6].

Q3: How should I properly store this compound to ensure its purity?

Proper storage is critical to prevent both contamination and degradation.

  • Containers: Use chemically resistant borosilicate (e.g., Pyrex®) amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps.[7] This minimizes leaching and protects against light-induced degradation.

  • Atmosphere: For long-term storage, flush the vial headspace with an inert gas like argon or nitrogen before sealing.[8][11][12] This displaces oxygen and prevents oxidation.

  • Temperature: Store samples in a refrigerator or freezer at a stable, low temperature to reduce the rate of potential degradation.

  • Labeling: Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

Q4: What types of disposable labware are safest to use?

When handling this compound, especially for trace analysis, material choice is critical.

  • Pipette Tips: Use high-quality tips made from 100% virgin polypropylene.[2] Avoid colored tips, as the dyes can sometimes leach. Look for tips certified as "leachable-free" or "contaminant-free" by the manufacturer.

  • Syringes: For transferring the pure substance or concentrated solutions, use gas-tight glass syringes with PTFE-tipped plungers.[11] If using disposable plastic syringes, select those made of polypropylene and perform a solvent blank test to check for leachables.

  • Vials and Plates: For high-throughput applications, use plates made from virgin polypropylene. However, for storing stock solutions or standards, glass is always the superior choice.

Troubleshooting Guide: Unexpected Analytical Peaks

This guide addresses the common issue of observing extraneous peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound samples.

Issue: My GC-MS chromatogram shows unknown peaks that are not this compound.

Below is a logical workflow to identify the source of the contamination.

G Start Unexpected Peak Detected in Sample CheckBlank Analyze a Solvent Blank (Solvent in a clean vial) Start->CheckBlank IsPeakInBlank Is the peak present in the blank? CheckBlank->IsPeakInBlank SourceSystem Source is likely Systemic: - Solvent Contamination - Contaminated Glassware - GC System (Septum, Liner, Column Bleed) IsPeakInBlank->SourceSystem Yes SourceSample Source is likely Sample-Specific: - Leaching from Plastics (Tips, Plates) - Cross-Contamination During Prep - Sample Degradation IsPeakInBlank->SourceSample No ActionSystem Systematic Fix: 1. Use fresh, high-purity solvent. 2. Re-clean glassware per protocol. 3. Perform GC maintenance (replace septum/liner). SourceSystem->ActionSystem ActionSample Sample-Specific Fix: 1. Use certified leachable-free plastics. 2. Review sample handling procedures. 3. Prepare a fresh sample. SourceSample->ActionSample

Caption: Troubleshooting logic for identifying contamination sources.

Data Presentation: Common Contaminants

The following table summarizes common contaminants that may be observed in the GC-MS analysis of non-polar samples like this compound.

Contaminant TypeExamplesCommon SourceMitigation Strategy
Plasticizers Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), AdipatesPlastic containers, pipette tips, vial caps, tubing[2][3][4]Use high-quality polypropylene labware; substitute glass wherever possible.
Slip Agents Oleamide, ErucamideAdded to plastics to reduce friction; common in polypropylene tubes.Use "leachable-free" certified labware; rinse tips with solvent before use.
Antioxidants Butylated hydroxytoluene (BHT)Stabilizer in solvents and plastics.Use fresh, high-purity solvents; check for leachables from plasticware.
Siloxanes Cyclic (D4, D5, D6) and linear siloxanesSepta bleed from GC injection port, column bleed, glassware residue.[10]Use high-temperature, low-bleed septa; condition the GC column properly.
Hydrocarbons Alkanes, greaseFingerprints, vacuum pump oil, contaminated glassware.Always wear gloves; ensure glassware is properly cleaned with organic solvents.

Experimental Protocols

Protocol 1: High-Purity Glassware Cleaning for Trace Analysis

This protocol is designed to minimize organic residues on glassware used for handling non-polar compounds.[5][13][14]

  • Initial Wash: Manually scrub glassware with a laboratory-grade, non-phosphate detergent (e.g., Alconox) in hot tap water. Use appropriate brushes to clean all surfaces thoroughly.[13]

  • Tap Water Rinse: Rinse the glassware a minimum of six times with hot tap water to remove all detergent.[13]

  • Deionized Water Rinse: Rinse the glassware six times with high-purity deionized (DI) water (>18 MΩ·cm).[13]

  • Solvent Rinse (in a fume hood): Rinse the glassware three times with high-purity methanol, followed by three rinses with acetone, and finally three rinses with hexane.[13] The final hexane rinse helps remove any remaining non-polar residues.

  • Drying: Place the glassware in a drying oven at 120-150°C for at least 4 hours, or overnight.

  • Storage: Once cool, immediately cover the openings with aluminum foil that has been pre-rinsed with hexane.[13] Store in a clean, dust-free cabinet.

Protocol 2: Workflow for Preparing and Handling a Stock Solution

This workflow minimizes contamination from atmospheric exposure and labware.[8][11][12][15]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_storage Storage & Use Clean 1. Prepare Glassware (Protocol 1) OvenDry 2. Oven-Dry & Cool Under Inert Gas Clean->OvenDry Weigh 3. Weigh Compound into Dried Vial OvenDry->Weigh Solvent 4. Add High-Purity Solvent (Gas-Tight Syringe) Weigh->Solvent Seal 5. Flush Headspace & Seal (PTFE-Lined Cap) Solvent->Seal Store 6. Store Cold & Dark (-20°C Recommended) Seal->Store Analyze 7. Analyze QC Sample & Solvent Blank Store->Analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: 5-Methoxytetradecane Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Methoxytetradecane. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This involves the reaction of a tetradecan-5-oxide (the alkoxide of tetradecan-5-ol) with a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, sodium methoxide can be reacted with a 5-halotetradecane (e.g., 5-bromotetradecane).

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?

A2: Scaling up this synthesis presents several challenges:

  • Competing Elimination Reactions: The secondary nature of the 5-position on the tetradecane chain makes it susceptible to elimination reactions (E2), which compete with the desired substitution reaction (SN2), leading to the formation of tetradecene isomers as byproducts.[2]

  • Steric Hindrance: While the methylating agent is small, the long alkyl chain of the tetradecanoxide can create some steric hindrance, potentially slowing the reaction rate.[3][4]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases are required to fully deprotonate the alcohol, and polar aprotic solvents are generally preferred to enhance the nucleophilicity of the alkoxide.[3][4]

  • Work-up and Purification: Separating the final product from unreacted starting materials, salts, and elimination byproducts can be difficult on a larger scale.

Q3: Which starting materials are recommended for the synthesis?

A3: There are two primary routes in the Williamson ether synthesis for asymmetrical ethers.[5] For this compound, the preferred route is the reaction of tetradecan-5-oxide with a methyl halide. This is because methyl halides are highly reactive towards SN2 reactions and cannot undergo elimination. The alternative, reacting sodium methoxide with a 5-halotetradecane, is more likely to result in elimination byproducts because methoxide is a strong base and the halide is on a secondary carbon.[2]

Q4: What are the expected byproducts in this synthesis?

A4: The main byproducts are tetradecene isomers, resulting from the E2 elimination reaction.[2] You may also have unreacted tetradecan-5-ol and methylating agent, as well as inorganic salts formed during the reaction.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Deprotonation of Tetradecan-5-ol Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[2] The reaction of the alcohol with the base can be monitored by the cessation of hydrogen gas evolution if using NaH.
Competing Elimination Reaction Lower the reaction temperature to favor the SN2 reaction over E2. Ensure you are using a methyl halide as the electrophile rather than a 5-halotetradecane.
Slow Reaction Rate Use a polar aprotic solvent like DMF or DMSO to increase the reaction rate.[1] Ensure the concentration of reactants is appropriate.
Reaction Time Too Short Williamson ether syntheses can sometimes require several hours to go to completion, especially with sterically hindered substrates.[1] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted Tetradecan-5-ol Ensure a slight excess of the base and methylating agent are used. Improve purification by column chromatography or fractional distillation.
Tetradecene Byproducts As mentioned, lower the reaction temperature. Consider a different synthetic route if elimination is a major issue.
Hydrolysis of Methylating Agent Ensure all reagents and solvents are anhydrous, as water will react with the strong base and can hydrolyze the methylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Tetradecan-5-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide (CH3I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous DMF to the flask.

  • Dissolve tetradecan-5-ol (1 equivalent) in anhydrous DMF and add it dropwise to the stirred suspension of NaH in DMF at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours), indicating the complete formation of the sodium tetradecan-5-oxide.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Tetradecan-5-ol Tetradecan-5-ol Tetradecan-5-oxide Sodium Tetradecan-5-oxide Tetradecan-5-ol->Tetradecan-5-oxide Deprotonation Sodium_Hydride NaH Sodium_Hydride->Tetradecan-5-oxide Hydrogen_Gas H2 Gas Sodium_Hydride->Hydrogen_Gas Methyl_Iodide CH3I This compound This compound Methyl_Iodide->this compound Tetradecan-5-oxide->this compound SN2 Attack Sodium_Iodide NaI Tetradecan-5-oxide->Sodium_Iodide

Caption: Williamson Ether Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check_Base Use Stronger Base (NaH) Incomplete_Reaction->Check_Base Yes Elimination Elimination Byproducts? Incomplete_Reaction->Elimination No Increase_Time Increase Reaction Time Check_Base->Increase_Time Increase_Time->Elimination Lower_Temp Lower Reaction Temperature Elimination->Lower_Temp Yes Purification_Issue Purification Issues? Elimination->Purification_Issue No Check_Solvent Use Polar Aprotic Solvent Lower_Temp->Check_Solvent Check_Solvent->Purification_Issue Optimize_Chromatography Optimize Chromatography/ Distillation Purification_Issue->Optimize_Chromatography Yes End Improved Synthesis Purification_Issue->End No Optimize_Chromatography->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Optimizing temperature and reaction time for 5-Methoxytetradecane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-Methoxytetradecane

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on temperature and reaction time.

The synthesis of this compound can be effectively achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. For this compound, this would typically involve the reaction of a methoxide source with a 14-carbon alkyl halide (e.g., 5-bromotetradecane) or the reaction of a tetradecan-5-oxide with a methyl halide.

Experimental Protocol: General Williamson Ether Synthesis for this compound

This protocol outlines a general procedure for the synthesis of this compound. The specific quantities and conditions may require optimization.

Materials:

  • Tetradecan-5-ol or 5-halotetradecane (e.g., 5-bromotetradecane)

  • Sodium hydride (NaH) or other strong base (e.g., KOH, K2CO3)

  • Methyl iodide or dimethyl sulfate

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)

  • Quenching solution (e.g., water, saturated ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetradecan-5-ol in an anhydrous polar aprotic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a strong base (e.g., sodium hydride) portion-wise to the solution.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation and formation of the alkoxide.

  • Ether Formation: Slowly add the alkylating agent (e.g., methyl iodide) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and maintain it for the optimized reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the alcohol.Use a stronger base or increase the reaction time for alkoxide formation. Ensure anhydrous conditions as water will consume the base.
Poor quality of reagents or solvents.Use freshly distilled solvents and high-purity reagents.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition.
Reaction time is too short.Monitor the reaction using TLC and extend the reaction time until the starting material is consumed.
Formation of Alkene Side Product The reaction is proceeding via an E2 elimination pathway instead of SN2.[1][2]This is more likely if using a secondary alkyl halide.[2][3] Lowering the reaction temperature can favor the SN2 reaction.[2] Consider using a less sterically hindered substrate if possible.
Recovery of Starting Alcohol Insufficient amount of base or alkylating agent.Use a slight excess of the base and alkylating agent (e.g., 1.1-1.5 equivalents).
Deactivated alkylating agent.Ensure the alkylating agent is fresh and has been stored properly.
Multiple Products Observed on TLC C-alkylation instead of O-alkylation, especially with phenoxides.While less common for aliphatic alcohols, changing the solvent or counter-ion might influence the selectivity.
Decomposition of starting materials or product at high temperatures.Avoid excessive heating. Determine the optimal temperature that provides a good reaction rate without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature depends on the specific substrates and solvent used. Generally, Williamson ether syntheses are conducted at temperatures ranging from room temperature to the boiling point of the solvent. It is recommended to start at a lower temperature (e.g., 50-60 °C) and gradually increase it. Monitoring the reaction progress by TLC at different temperatures will help determine the optimum condition that provides a reasonable reaction rate while minimizing side products.

Q2: How long should the reaction be carried out?

A2: The reaction time can vary from a few hours to overnight. The completion of the reaction should be monitored by TLC by observing the disappearance of the limiting starting material. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products.

Q3: Which combination of reactants is better: sodium tetradecan-5-oxide with a methyl halide, or sodium methoxide with 5-halotetradecane?

A3: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[2][3] Methyl halides are highly reactive and unhindered, making them excellent substrates for SN2 reactions. Conversely, 5-halotetradecane is a secondary alkyl halide, which is more prone to the competing E2 elimination reaction, leading to the formation of tetradecene as a byproduct.[3] Therefore, the reaction of sodium tetradecan-5-oxide with a methyl halide is the preferred route for a higher yield of the desired ether.

Q4: What is the best solvent for this reaction?

A4: Polar aprotic solvents such as DMF, DMSO, or THF are generally preferred for Williamson ether synthesis.[4] These solvents can solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. The choice of solvent can also influence the reaction rate and selectivity.

Q5: How can I minimize the formation of the alkene byproduct?

A5: To minimize the E2 elimination side reaction, it is crucial to control the reaction temperature; lower temperatures generally favor the SN2 pathway.[2] Additionally, as mentioned in Q3, using a less sterically hindered electrophile (methyl halide) is the most effective strategy.

Data Summary

The following table provides a general overview of how temperature and reaction time can be optimized in a Williamson ether synthesis. The exact values for the synthesis of this compound will need to be determined empirically.

Parameter Condition Expected Outcome Considerations
Temperature Low (e.g., RT - 50 °C)Slower reaction rate, higher selectivity for SN2 (ether product).May require significantly longer reaction times.
Moderate (e.g., 50 - 100 °C)Faster reaction rate.Potential for increased E2 elimination (alkene byproduct), especially with secondary halides.
High (e.g., > 100 °C)Very fast reaction rate.Increased risk of side reactions and decomposition of reactants or products.
Reaction Time Short (e.g., 1-4 hours)May result in incomplete conversion of starting materials.Useful for initial optimization studies to gauge reaction rate.
Moderate (e.g., 4-12 hours)Often sufficient for complete conversion at moderate temperatures.Monitor by TLC to avoid unnecessary heating.
Long (e.g., 12-24 hours)May be necessary for reactions at lower temperatures or with less reactive substrates.Increased potential for side product formation over extended periods.

Visualizations

Williamson_Ether_Synthesis_Workflow start Start: Prepare Reactants (Tetradecan-5-ol & Methyl Halide) alkoxide_formation Step 1: Alkoxide Formation - Add strong base (e.g., NaH) - Anhydrous polar aprotic solvent (e.g., THF) - 0 °C to Room Temperature start->alkoxide_formation ether_formation Step 2: Ether Formation - Add methyl halide - Heat to optimized temperature alkoxide_formation->ether_formation monitoring Step 3: Reaction Monitoring - Thin-Layer Chromatography (TLC) ether_formation->monitoring workup Step 4: Work-up - Quench reaction - Extract with organic solvent monitoring->workup Reaction Complete troubleshooting Troubleshooting: - Low yield? - Side products? monitoring->troubleshooting Issues Detected purification Step 5: Purification - Column Chromatography workup->purification product End Product: This compound purification->product optimization Optimization: - Adjust Temperature - Vary Reaction Time troubleshooting->optimization optimization->ether_formation Re-run Experiment

Caption: Experimental workflow for the synthesis of this compound.

Competing_Pathways reactants Reactants: Tetradecan-5-oxide + Methyl Halide OR Methoxide + 5-Halotetradecane sn2_pathway SN2 Pathway (Favored by low temp. & unhindered halide) reactants->sn2_pathway Substitution e2_pathway E2 Pathway (Favored by high temp. & hindered halide) reactants->e2_pathway Elimination ether_product Desired Product: This compound sn2_pathway->ether_product alkene_byproduct Side Product: Tetradecene e2_pathway->alkene_byproduct

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Methoxytetradecane and 5-Methyltetradecane for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the physicochemical properties, biological implications, and experimental considerations of 5-Methoxytetradecane and 5-Methyltetradecane is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data and computational predictions to offer a comprehensive overview of these two long-chain alkanes.

This report details the known characteristics of 5-Methyltetradecane and provides predicted values for the lesser-studied this compound, offering a comparative framework for their potential applications. The inclusion of detailed experimental protocols and diagrammatic representations of key concepts aims to facilitate further research and development.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties for both compounds is presented below. Experimental data for 5-Methyltetradecane is available from various chemical databases. Due to the limited availability of experimental data for this compound, its properties have been estimated using computational predictive models.

PropertyThis compound (Predicted)5-Methyltetradecane (Experimental)
Molecular Formula C15H32OC15H32
Molecular Weight 228.42 g/mol 212.41 g/mol
Boiling Point ~270-290 °C262.8 °C at 760 mmHg[1]
Density ~0.80 - 0.85 g/cm³0.768 g/cm³[1]
Water Solubility Low to very lowInsoluble
LogP (Octanol-Water Partition Coefficient) ~6.0 - 6.55.95[1]
Vapor Pressure Lower than 5-Methyltetradecane0.0174 mmHg at 25°C[1]

Note on Predictions for this compound: The predicted values for this compound were generated using a combination of freely available online prediction tools and cheminformatics software. The boiling point is expected to be slightly higher than that of 5-Methyltetradecane due to the presence of the polar methoxy group, which can lead to stronger intermolecular dipole-dipole interactions. Similarly, the density is predicted to be slightly higher. The water solubility, while still low, may be marginally increased compared to the completely nonpolar 5-Methyltetradecane. The LogP value, a measure of lipophilicity, is predicted to be in a similar range, indicating high lipid solubility for both compounds.

Biological and Toxicological Profile

Direct experimental data on the biological activity and toxicity of this compound and 5-Methyltetradecane is scarce in publicly available literature. However, general trends for long-chain alkanes and ethers can provide some insights.

5-Methyltetradecane: As a long-chain branched alkane, 5-Methyltetradecane is expected to have low acute toxicity. In general, long-chain alkanes are poorly absorbed through the skin and gastrointestinal tract. Inhalation of high concentrations of vapors may cause respiratory irritation. Due to its high lipophilicity, it may accumulate in fatty tissues.

This compound: The presence of the ether functional group in this compound could potentially introduce different biological activities compared to its alkane counterpart. Ethers, as a class, can exhibit a range of biological effects, including anesthetic properties. However, for long-chain ethers, these effects are generally diminished. The metabolic pathways for this compound would likely involve O-dealkylation by cytochrome P450 enzymes, a common metabolic route for ethers.

In Silico Toxicity Predictions: Computational toxicology models can be employed to predict potential hazards. For both compounds, it is advisable to perform in silico predictions for endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity to guide further experimental studies.

Experimental Protocols

For researchers planning to work with these compounds, standardized experimental protocols are crucial for obtaining reliable and comparable data. The following section outlines the principles of standard methods for determining key physicochemical properties, based on OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: Several methods are available, including the ebulliometer method, the dynamic method, and the Siwoloboff method. The Siwoloboff method is a common and relatively simple technique. A small amount of the substance is heated in a sample tube alongside a thermometer. A capillary tube, sealed at one end, is placed open-end down into the sample. As the temperature rises, a steady stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon slight cooling, the bubble stream stops and the liquid begins to enter the capillary.

Apparatus:

  • Heating bath (e.g., oil bath)

  • Sample tube

  • Calibrated thermometer

  • Capillary tube (sealed at one end)

  • Stirrer

Procedure:

  • Place the sample in the sample tube.

  • Insert the thermometer and the inverted capillary tube.

  • Heat the bath gradually while stirring.

  • Observe the evolution of bubbles from the capillary.

  • Record the temperature at which the liquid enters the capillary upon cooling.

G cluster_workflow Boiling Point Determination Workflow (Siwoloboff Method) A Sample Preparation B Heating and Observation A->B Heat sample C Temperature Recording B->C Liquid enters capillary D Data Analysis C->D Record boiling point

Caption: Workflow for Boiling Point Determination.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Principle: For liquids, a common method is the use of a pycnometer. The pycnometer is a glass flask with a precisely known volume. The density is calculated from the mass of the liquid that fills the pycnometer at a specific temperature.

Apparatus:

  • Pycnometer

  • Thermostat bath

  • Analytical balance

Procedure:

  • Weigh the clean, dry pycnometer.

  • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

  • Thermostat the filled pycnometer to the desired temperature.

  • Adjust the liquid level to the calibration mark.

  • Weigh the filled pycnometer.

  • Calculate the density using the mass of the liquid and the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Principle: For substances with low solubility, the column elution method is often used. A solid support in a column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until it reaches a plateau, which represents the water solubility.

Apparatus:

  • Chromatography column

  • Solid support (e.g., glass beads, silica gel)

  • Pump for constant water flow

  • Analytical instrument for concentration measurement (e.g., GC-MS, HPLC)

Procedure:

  • Coat the solid support with the test substance.

  • Pack the column with the coated support.

  • Pump water through the column at a constant flow rate.

  • Collect fractions of the eluate at regular intervals.

  • Analyze the concentration of the substance in each fraction.

  • The solubility is the plateau concentration.

Signaling Pathways and Logical Relationships

The structural difference between this compound and 5-Methyltetradecane—the presence of a methoxy group versus a methyl group—will influence their interactions with biological systems. This can be conceptualized through a logical relationship diagram.

G cluster_comparison Structural and Property Comparison cluster_5_methoxy This compound cluster_5_methyl 5-Methyltetradecane A Methoxy Group (-OCH3) B Polarity (Dipole Moment) A->B D Altered Metabolic Profile A->D C Potential for H-Bond Acceptance B->C E Methyl Group (-CH3) F Nonpolar E->F H Standard Alkane Metabolism E->H G Hydrophobic Interactions F->G

Caption: Key Structural and Property Differences.

This guide provides a foundational comparison of this compound and 5-Methyltetradecane. Further experimental investigation is necessary to validate the predicted properties of this compound and to fully elucidate the biological activities of both compounds. The provided experimental protocols and conceptual diagrams are intended to serve as a valuable resource for researchers in this endeavor.

References

A Comparative Guide to the Analytical Techniques for 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 5-Methoxytetradecane, a long-chain methoxyalkane, is crucial in various research and development settings. Its analysis often relies on a suite of sophisticated analytical techniques, each offering distinct advantages and limitations. This guide provides an objective comparison of common analytical methods for this compound, supported by extrapolated experimental data from analogous compounds, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Data Comparison

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the expected quantitative data for the analysis of this compound based on typical performance for similar long-chain alkanes and ethers.

Analytical TechniqueParameterExpected Value/Characteristic for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time (t_R)Dependent on column and temperature program; expected to be in the mid-to-late elution range for a non-polar column.
Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺228.25
Key Fragment Ions (m/z)Characteristic fragments resulting from cleavage at the ether linkage and along the alkyl chain.
High-Performance Liquid Chromatography (HPLC) Retention Time (t_R)Highly dependent on column (e.g., reversed-phase C18) and mobile phase composition.
DetectionUV detection may be challenging due to the lack of a strong chromophore. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection would be more suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR Chemical Shift (δ)- Methoxy group (-OCH₃): ~3.3 ppm (singlet) - Methine proton (-CH(OCH₃)-): ~3.4-3.6 ppm (multiplet) - Alkyl chain protons (-CH₂-, -CH₃): ~0.8-1.6 ppm
¹³C NMR Chemical Shift (δ)- Methoxy carbon (-OCH₃): ~56-58 ppm - Methine carbon (-CH(OCH₃)-): ~78-82 ppm - Alkyl chain carbons (-CH₂-, -CH₃): ~14-40 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy Key Absorption Bands (cm⁻¹)- C-O-C stretch (ether): ~1100-1150 cm⁻¹ - C-H stretch (alkane): ~2850-2960 cm⁻¹ - C-H bend (alkane): ~1375-1470 cm⁻¹

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. The following are generalized experimental protocols for the key analytical techniques, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for separating long-chain alkanes.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. Quantification can be achieved using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts, coupling constants, and integration values are used to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups present in a molecule.

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum. The instrument automatically subtracts the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Visualizing the Analytical Workflow

A general workflow for the analysis of this compound is depicted below. This diagram illustrates the logical progression from sample receipt to final data analysis and interpretation.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_data Data Analysis & Interpretation Sample Sample Receipt Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Samples HPLC HPLC Analysis Dissolution->HPLC Non-Volatile Samples NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation FTIR FTIR Spectroscopy Dissolution->FTIR Functional Group ID DataProcessing Data Processing GCMS->DataProcessing HPLC->DataProcessing NMR->DataProcessing FTIR->DataProcessing Interpretation Structural Confirmation & Quantification DataProcessing->Interpretation Report Final Report Interpretation->Report

Caption: General workflow for the analysis of this compound.

A Comprehensive Guide to the Validation of 5-Methoxytetradecane as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 5-Methoxytetradecane as an internal standard (IS) in analytical assays. While specific experimental data for this compound is not extensively published, this document outlines the necessary validation protocols and presents hypothetical data to illustrate the evaluation process against a common alternative, a deuterated analog of the analyte. The principles and methodologies described herein are fundamental for ensuring the accuracy and reliability of quantitative analytical methods.

An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a constant amount to all samples, calibration standards, and quality controls.[1][2] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method.[1][2][3] The ideal internal standard is structurally similar to the analyte, does not co-elute with any endogenous sample components, and is not naturally present in the samples being analyzed.[2]

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is critical for the development of a robust analytical method. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are often considered the gold standard, particularly for mass spectrometry-based assays.[4][5] This is because they co-elute with the analyte and exhibit nearly identical behavior during sample extraction and ionization. However, SIL internal standards can be expensive and may sometimes contain the unlabeled analyte as an impurity.[3]

This compound, a long-chain ether, presents a potential cost-effective alternative for the analysis of certain analytes, particularly other long-chain aliphatic compounds, where its chemical and physical properties would be similar. This guide provides a hypothetical validation of this compound for the quantification of a hypothetical long-chain fatty acid analyte by Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Hypothetical Validation

The following tables summarize hypothetical quantitative data from key validation experiments, comparing the performance of this compound with a deuterated analog of the analyte.

Table 1: Linearity

Internal StandardAnalyte Concentration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9985
Deuterated Analyte1 - 10000.9998

Table 2: Accuracy and Precision (Repeatability)

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
This compoundLow54.8597.04.5
Mid5051.2102.43.2
High800790.498.82.8
Deuterated AnalyteLow54.9899.62.1
Mid5050.3100.61.5
High800804.0100.51.1

Table 3: Stability (Autosampler, 24h at 4°C)

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. after 24h (ng/mL)Stability (% of Initial)
This compoundLow54.7595.0
High800774.696.8
Deuterated AnalyteLow54.9298.4
High800798.499.8

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Linearity

Objective: To assess the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a specified range.

Protocol:

  • Prepare a series of calibration standards of the analyte at a minimum of five different concentrations.

  • Add a constant, known concentration of the internal standard (this compound or the deuterated analyte) to each calibration standard.

  • Analyze the standards using the specified analytical method (e.g., GC-MS).

  • Calculate the peak area ratio of the analyte to the internal standard for each concentration level.

  • Plot the peak area ratio against the corresponding analyte concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, mid, and high) within the calibration range.

  • Add a constant concentration of the internal standard to each QC sample.

  • Analyze a minimum of five replicates of each QC level in a single analytical run (repeatability).

  • For intermediate precision, repeat the analysis on different days with different analysts and/or equipment.

  • Calculate the mean concentration, accuracy (% bias), and precision (% relative standard deviation, %RSD) for each QC level. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% for the lower limit of quantification).

Stability

Objective: To evaluate the stability of the analyte in the prepared samples under specific storage conditions.

Protocol:

  • Prepare low and high QC samples and add the internal standard.

  • Analyze the samples immediately after preparation to establish the baseline concentration.

  • Store the remaining samples under the desired conditions (e.g., in the autosampler at 4°C for 24 hours).

  • Re-analyze the stored samples.

  • Calculate the percentage of the initial concentration remaining to determine stability. A deviation of ≤15% from the initial concentration is generally acceptable.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating an internal standard and the signaling pathway for a hypothetical drug target.

G start Start: Select Potential Internal Standard (e.g., this compound) linearity Linearity Assessment start->linearity accuracy_precision Accuracy & Precision (Repeatability & Intermediate) linearity->accuracy_precision stability Stability Evaluation (Freeze-Thaw, Autosampler, Long-Term) accuracy_precision->stability selectivity Selectivity & Matrix Effect stability->selectivity decision Does IS Meet Acceptance Criteria? selectivity->decision pass Validation Successful: Implement in Routine Analysis decision->pass Yes fail Validation Failed: Select Alternative IS decision->fail No G drug Analyte (Drug) receptor Receptor Binding drug->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme Modulation (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase Protein Kinase A Activation second_messenger->kinase response Cellular Response kinase->response

References

Comparison Guide: Assessing the Cross-Reactivity of 5-Methoxytetradecane and Structurally Similar Long-Chain Alkanes in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5-Methoxytetradecane and other long-chain alkane derivatives in common biological assays. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the principles of assay interference and provides a framework for evaluating the cross-reactivity of this and structurally related molecules.

Introduction to Assay Interference and Cross-Reactivity

In biological assays, particularly immunoassays, cross-reactivity occurs when a substance other than the target analyte interacts with the assay's detection components, such as antibodies.[1][2] This can lead to inaccurate quantification of the analyte, producing either falsely elevated or diminished results.[1] Structurally similar molecules are common culprits for cross-reactivity.[1][3] Assay interference can also arise from non-specific interactions of compounds with assay reagents or biological molecules, which can be influenced by the physicochemical properties of the compound .[4]

Long-chain alkanes and their derivatives, such as this compound, are lipophilic molecules. This inherent property can increase the likelihood of non-specific binding to proteins and other macromolecules, potentially leading to assay interference.

Physicochemical Properties of this compound and Related Compounds

Understanding the chemical and physical properties of a compound is crucial for predicting its potential for assay interference. Below is a summary of the known properties for structurally similar compounds.

Property5-Methyltetradecane5-Methyloctadecane
Molecular Formula C15H32C19H40
Molecular Weight 212.41 g/mol [5][6]268.5 g/mol [7]
LogP (Octanol/Water) 8.1[6]10.2[7]
CAS Number 25117-32-2[5][6]Not available

Note: Data for this compound is not available in the searched resources. The high LogP values indicate a strong preference for non-polar environments, suggesting a potential for non-specific binding in aqueous assay systems.

Potential for Cross-Reactivity of this compound

While specific data is lacking, the structure of this compound—a 14-carbon chain with a methoxy group—suggests several mechanisms for potential assay interference:

  • Non-Specific Binding: The long alkyl chain can hydrophobically interact with proteins, including antibodies and enzymes used in assays, potentially altering their conformation and activity.

  • Micelle Formation: At higher concentrations, such amphipathic molecules can form micelles, which may sequester assay reagents or the analyte itself.

  • Structural Similarity: In assays targeting other long-chain molecules, the tetradecane backbone could lead to competitive binding. The methoxy group adds a polar element that could mimic a functional group on the target analyte.

Experimental Protocol for Assessing Cross-Reactivity

To determine the cross-reactivity of this compound or a similar compound in a specific assay, the following general protocol can be adapted.

Objective: To quantify the degree of interference of a test compound in a competitive immunoassay (e.g., ELISA).

Materials:

  • Assay kit for the target analyte (including coated plates, primary and secondary antibodies, enzyme conjugate, substrate, and stop solution)

  • Standard solutions of the target analyte

  • A stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol)

  • Assay buffer

  • Microplate reader

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer. The concentration range should be wide enough to observe a dose-dependent effect.

  • Assay Performance:

    • Add the standard solutions and the test compound dilutions to the appropriate wells of the microplate.

    • Follow the manufacturer's instructions for the addition of the primary antibody and enzyme conjugate.

    • Incubate the plate as specified in the assay protocol.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for the recommended time.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the data from the analyte standards.

    • Determine the concentration of the analyte that gives 50% of the maximum signal (IC50).

    • For each concentration of the test compound, determine the apparent analyte concentration from the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100

Visualizing Experimental Workflow and Concepts

To aid in the understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and the factors contributing to assay interference.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Analyte Standards C Add Standards & Samples to Plate A->C B Prepare Test Compound Dilutions B->C D Add Primary Antibody & Conjugate C->D E Incubate D->E F Wash Plate E->F G Add Substrate F->G H Add Stop Solution G->H I Measure Absorbance H->I J Generate Standard Curve I->J K Calculate % Cross-Reactivity J->K

Caption: Experimental workflow for assessing cross-reactivity.

G cluster_factors Contributing Factors Interference Assay Interference A Structural Similarity to Analyte A->Interference B Non-Specific Binding (Hydrophobicity) B->Interference C High Compound Concentration C->Interference D Reactivity with Assay Reagents D->Interference

Caption: Factors contributing to assay interference.

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is not currently available, its chemical structure as a long-chain methoxyalkane suggests a potential for interference in biological assays, particularly those that are sensitive to non-specific binding by hydrophobic molecules. Researchers and drug development professionals working with this or structurally similar compounds are strongly advised to perform validation experiments to assess the degree of cross-reactivity in their specific assay systems. The experimental protocol outlined in this guide provides a starting point for such an evaluation. By proactively identifying and characterizing assay interferences, the accuracy and reliability of experimental results can be ensured.

References

A Comparative Analysis of Long-Chain Ether Toxicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the toxicological profiles of prevalent long-chain ethers, supported by experimental data, to inform research and development.

This guide provides a comparative analysis of the toxicity of several classes of long-chain ethers commonly encountered in industrial and pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and handling of these compounds. The toxicity profiles of glycol ethers (ethylene and propylene series), anesthetic ethers, polyethylene glycols (PEGs), and alkyl ether sulfates are compared, with a focus on quantitative toxicological data, mechanisms of action, and the experimental protocols used for their assessment.

Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for various long-chain ethers, providing a basis for direct comparison of their acute and chronic toxicities.

Table 1: Acute Toxicity of Selected Long-Chain Ethers
Ether ClassCompoundSpeciesRouteLD50/LC50Citation
Glycol Ethers (E-Series) Ethylene Glycol Monobutyl Ether (EGBE)RatOral530 - 3000 mg/kg[1]
Ethylene Glycol Monobutyl Ether (EGBE)RabbitDermal320 - 370 mg/kg[1]
Ethylene Glycol Monomethyl Ether (EGME)RatInhalation (4h)~2200 mg/m³[2]
Glycol Ethers (P-Series) Propylene Glycol Monomethyl Ether (PGME)RatOral> 5000 mg/kg[3]
Anesthetic Ethers IsofluraneMouseInhalation (1h)Not explicitly found
Polyethylene Glycols Polyethylene Glycol 400 (PEG 400)RatOral> 5000 mg/kg[3]
Alkyl Ether Sulfates Sodium Lauryl Sulfate (SLS)RatOral977 - 1288 mg/kg[4][5]
Sodium Dodecyl SulphateRatOral1200 mg/kg[6]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) for Selected Long-Chain Ethers

| Ether Class | Compound | Species | Route | NOAEL | Study Duration | Citation | |---|---|---|---|---|---| | Glycol Ethers (E-Series) | Ethylene Glycol | Mouse | Oral | 150 mg/kg/day (developmental) | - |[7] | | Polyethylene Glycols | Polyethylene Glycol 400 (PEG 400) | Rat | Oral | 2% in feed (~1000 mg/kg/day) | 2 years |[8][9] | | Alkyl Sulfates | Alkyl Sulfates (C8-18) | Rat | Oral | 2 mg/kg/day (maternal toxicity) | - |[10] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing further studies.

Acute Oral Toxicity (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration. The procedure involves a step-wise dosing of animals, typically rats, with the test substance. The starting dose is selected based on a preliminary sighting study. Animals are dosed one at a time, and the outcome (survival or death) determines the dose for the next animal. This process continues until the LD50 can be calculated with a defined confidence interval. Observations of clinical signs of toxicity are recorded for up to 14 days.[11]

Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents (OECD Guideline 409)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a longer period. The test substance is administered orally daily to a non-rodent species (e.g., dogs) for 90 days. Multiple dose groups are used, including a control group. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, hematological and clinical biochemistry parameters are analyzed, and a full necropsy and histopathological examination of organs are performed to identify target organ toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[12]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance (0.5 ml of liquid or 0.5 g of solid) is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit for a 4-hour exposure period.[10][13] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal.[14][15] The severity of the skin reactions is scored to determine the irritation potential of the substance.[15]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of long-chain ethers is often mediated by specific metabolic pathways and cellular interactions. Understanding these mechanisms is essential for risk assessment and the development of safer alternatives.

Metabolism of Ethylene Glycol Ethers

Ethylene glycol ethers are primarily metabolized in the liver via a two-step oxidation process. The parent ether is first oxidized by alcohol dehydrogenase to an intermediate aldehyde, which is then rapidly converted to the corresponding alkoxyacetic acid by aldehyde dehydrogenase.[16] These alkoxyacetic acid metabolites are often the primary mediators of toxicity.[16]

Ethylene_Glycol_Ether_Metabolism EGE Ethylene Glycol Ether Aldehyde Alkoxyacetaldehyde EGE->Aldehyde Oxidation ADH Alcohol Dehydrogenase Acid Alkoxyacetic Acid Aldehyde->Acid Oxidation ALDH Aldehyde Dehydrogenase

Caption: Metabolic pathway of ethylene glycol ethers to toxic alkoxyacetic acids.

Butoxyacetic Acid-Induced Hemolysis

The hemolytic activity of ethylene glycol monobutyl ether (EGBE) is attributed to its metabolite, butoxyacetic acid (BAA). BAA induces colloid osmotic lysis in rat erythrocytes. The proposed mechanism involves BAA causing an influx of sodium and calcium ions into the red blood cell.[17][18] The initial influx of calcium may have a temporary protective effect by activating a potassium channel, leading to potassium efflux and partially compensating for the osmotic stress.[17][18] However, the sustained influx of sodium and calcium ultimately leads to cell swelling and lysis.[17][18]

BAA_Hemolysis BAA Butoxyacetic Acid (BAA) RBC Red Blood Cell Membrane BAA->RBC interacts with Influx Na+ and Ca2+ Influx RBC->Influx Swelling Cell Swelling Influx->Swelling Ca_channel Ca2+-activated K+ channel Influx->Ca_channel activates Lysis Hemolysis Swelling->Lysis K_efflux K+ Efflux K_efflux->Swelling partially counteracts Ca_channel->K_efflux mediates

Caption: Proposed mechanism of butoxyacetic acid (BAA)-induced hemolysis.

Metabolism of Anesthetic Ethers

The metabolism of volatile anesthetic ethers such as isoflurane, sevoflurane, and desflurane is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2E1 being the predominant isoform involved.[19][20] This metabolic process, known as defluorination, can lead to the formation of fluoride ions and other metabolites that may contribute to renal and hepatic toxicity.[19][20] Diethyl ether is also proposed to be metabolized by a cytochrome P450 enzyme and can inhibit alcohol dehydrogenase.[21]

Anesthetic_Ether_Metabolism Anesthetic Anesthetic Ether (e.g., Isoflurane) Metabolites Metabolites (e.g., Fluoride ions) Anesthetic->Metabolites Oxidative Metabolism CYP2E1 Cytochrome P450 2E1

Caption: Metabolism of anesthetic ethers by cytochrome P450 2E1.

Neurotoxicity Pathways of Anesthetic Ethers

General anesthetics, including long-chain ethers, can induce neurotoxicity, particularly in the developing brain.[22][23] The proposed mechanisms are complex and involve multiple signaling pathways. One key pathway involves the dysregulation of intracellular calcium homeostasis.[22] Anesthetic agents can increase intracellular calcium levels, leading to mitochondrial damage and the activation of apoptosis.[22] Additionally, they can interfere with neurotrophin signaling, such as the balance between brain-derived neurotrophic factor (BDNF) forms that promote either neuronal survival or death.[23] Some anesthetics also impact the mTOR signaling pathway, which is crucial for cell proliferation and differentiation, and the Wnt/β-catenin signaling pathway, involved in oligodendrocyte development and myelination.[24]

Anesthetic_Neurotoxicity Anesthetic Anesthetic Ether Ca_Homeostasis ↑ Intracellular Ca2+ Anesthetic->Ca_Homeostasis Neurotrophin Altered Neurotrophin Signaling (e.g., BDNF) Anesthetic->Neurotrophin mTOR mTOR Pathway Dysregulation Anesthetic->mTOR Wnt Wnt/β-catenin Pathway Dysregulation Anesthetic->Wnt Mitochondria Mitochondrial Dysfunction Ca_Homeostasis->Mitochondria Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Neurotrophin->Apoptosis Impaired_Development Impaired Neuronal Development and Myelination mTOR->Impaired_Development Wnt->Impaired_Development

Caption: Potential signaling pathways involved in anesthetic ether neurotoxicity.

Conclusion

The toxicity of long-chain ethers varies significantly depending on their chemical structure. Ethylene glycol ethers, particularly those with shorter alkyl chains, can be metabolized to toxic alkoxyacetic acids, leading to reproductive and developmental toxicity. Longer-chain ethylene glycol ethers are associated with hemolysis. Propylene glycol ethers are generally considered less toxic. Anesthetic ethers can cause neurotoxicity through various signaling pathways and their metabolism can lead to toxic byproducts. Polyethylene glycols generally exhibit low toxicity, while alkyl ether sulfates can be skin and eye irritants with moderate acute oral toxicity. This comparative analysis highlights the importance of understanding the specific toxicological profiles of different long-chain ethers to ensure their safe use in research and product development.

References

A Comparative Guide to the Isotopic Labeling of 5-Methoxytetradecane for Analytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled 5-Methoxytetradecane as an internal standard for quantitative analytical methods, particularly in the context of mass spectrometry-based analysis of long-chain hydrocarbons and related molecules. The performance of deuterated and carbon-13 labeled this compound is compared with other commonly used internal standards. Detailed experimental protocols for synthesis and validation are provided to support the implementation of these standards in a research or drug development setting.

Introduction to Isotopic Labeling in Quantitative Analysis

In quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is chemically similar to the analyte but distinguishable by the instrument.

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to their unlabeled counterparts.[2] This leads to similar extraction recovery, derivatization efficiency, and chromatographic retention times, while the mass difference allows for distinct detection. The two most common stable isotopes used for labeling organic molecules are Deuterium (²H or D) and Carbon-13 (¹³C).

For the purpose of this guide, we will consider the application of isotopically labeled this compound as an internal standard for the quantitative analysis of long-chain hydrocarbons, fatty acids, and their derivatives.

Comparison of Isotopically Labeled this compound with Alternative Internal Standards

The choice of an internal standard is critical for the accuracy and precision of a quantitative assay. The following table compares the performance characteristics of deuterated and ¹³C-labeled this compound with other potential internal standards for the analysis of long-chain aliphatic compounds.

Internal Standard Type Analyte Matching & Co-elution Potential for Isotopic Interference Mass Difference Relative Cost & Availability Key Advantages Potential Disadvantages
5-Methoxy-d₃-tetradecane (Deuterated) Very high similarity. May exhibit a slight shift in chromatographic retention time compared to the analyte.[3][4]Low, but potential for natural abundance isotopes of the analyte to interfere with the labeled standard's signal.Typically +3 DaGenerally lower than ¹³C-labeled standards.Good correction for matrix effects and extraction variability.[2]Possible chromatographic separation from the analyte, which can lead to differential ion suppression.[5] Isotope effects might alter fragmentation patterns.[4]
5-Methoxy-¹³C-tetradecane (Carbon-13 Labeled) Nearly identical. Co-elutes perfectly with the analyte.[4]Very low. The mass difference is typically sufficient to avoid overlap with natural isotope peaks.Typically +1 Da per ¹³C atom.Generally higher than deuterated standards.Considered the "gold standard"; provides the most accurate correction for all procedural variations, including ionization suppression.[3][4]Higher cost of synthesis.
Non-labeled Structural Analog (e.g., Hexadecane) Similar but not identical. Different retention time and potentially different ionization efficiency.Not applicable.Varies.Low. Readily available.Low cost and easy to obtain.Does not perfectly mimic the analyte's behavior during sample preparation and analysis, leading to less accurate correction.[2]
Deuterated Fatty Acid Methyl Ester (FAME) (e.g., Methyl Palmitate-d₃) Similar to long-chain fatty acid analytes. May show slight retention time shifts.[6]Low.Typically +3 DaVaries; commercially available for common fatty acids.Good choice for lipidomics and fatty acid analysis.[7]Less ideal for non-acidic long-chain hydrocarbons due to chemical differences.
¹³C-Labeled Fatty Acid Methyl Ester (FAME) (e.g., Methyl Palmitate-¹³C₁₆) Nearly identical to the corresponding FAME analyte. Co-elutes.Very low.High (e.g., +16 Da)High.Excellent for precise and accurate quantification of fatty acids.[8]High cost and limited commercial availability for a wide range of FAMEs.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

a) Synthesis of 5-Methoxy-d₃-tetradecane (Deuterated)

This synthesis can be achieved via a Williamson ether synthesis using a deuterated methylating agent.

  • Step 1: Preparation of Tetradecan-5-ol:

    • React nonylmagnesium bromide (prepared from 1-bromononane and magnesium) with pentanal in anhydrous diethyl ether.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield tetradecan-5-ol.

  • Step 2: Williamson Ether Synthesis:

    • Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Add a solution of tetradecan-5-ol in anhydrous THF dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form the sodium alkoxide.

    • Add deuterated iodomethane (CD₃I) to the reaction mixture and stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain 5-methoxy-d₃-tetradecane.

b) Synthesis of 5-Methoxy-¹³C-tetradecane (Carbon-13 Labeled)

The procedure is identical to the deuterated synthesis, but ¹³C-labeled iodomethane (¹³CH₃I) is used in Step 2.[9]

Validation of an Analytical Method Using Isotopically Labeled this compound

This protocol outlines the validation of a GC-MS method for the quantification of a hypothetical analyte (e.g., a long-chain hydrocarbon) using ¹³C-labeled this compound as an internal standard.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of 5-methoxy-¹³C-tetradecane in a suitable solvent (e.g., hexane) at a concentration of 100 µg/mL.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by spiking a blank matrix (a sample matrix known to not contain the analyte) with known concentrations of the analyte.

    • Add a constant amount of the internal standard stock solution to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte in the same manner as the calibration standards.

  • Validation Parameters:

    • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.

    • Linearity: Inject the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the coefficient of determination (r²), which should be ≥ 0.99.

    • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days.

      • Accuracy is determined by comparing the mean measured concentration to the nominal concentration and expressed as a percentage. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

      • Precision is the relative standard deviation (RSD) of the measurements. Acceptance criteria are typically ≤ 15% RSD (≤ 20% for the Lower Limit of Quantification).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically with a signal-to-noise ratio of 3) and quantified with acceptable accuracy and precision (LOQ, typically with a signal-to-noise ratio of 10).

    • Matrix Effect: Compare the response of the analyte in a post-extraction spiked blank matrix to the response of the analyte in a pure solvent. The internal standard should compensate for any significant matrix effects.

    • Stability: Assess the stability of the analyte in the matrix under different storage conditions (e.g., room temperature, frozen) and after freeze-thaw cycles.

Visualizations

Workflow for Quantitative Analysis Using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (GC-MS / LC-MS) cluster_data Data Processing sample Sample Collection spike Spike with Internal Standard sample->spike Add constant amount of IS extract Extraction / Cleanup spike->extract inject Injection extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration quantify->result

Caption: General workflow for quantitative analysis using an internal standard.

Decision Tree for Internal Standard Selection

DecisionTree start Start: Need for Quantitative Analysis q1 Is the highest accuracy required? start->q1 q2 Is the analyte prone to significant matrix effects? q1->q2 No is_13c Use ¹³C-labeled internal standard q1->is_13c Yes q3 Is cost a major constraint? q2->q3 No is_d Use Deuterated internal standard q2->is_d Yes q3->is_d No is_analog Use non-labeled structural analog q3->is_analog Yes

Caption: Decision tree for selecting an appropriate internal standard.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for 5-Methoxytetradecane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of 5-Methoxytetradecane, presenting a framework for inter-laboratory performance evaluation.

The quantification of ether lipids, such as this compound, presents unique analytical challenges due to their specific chemical properties. To ensure reliability and reproducibility of data across different research and development settings, a thorough understanding of analytical performance through inter-laboratory comparisons is crucial. This guide outlines a comparative framework for the analysis of this compound, presenting hypothetical data from a simulated inter-laboratory study to highlight key performance metrics and methodological considerations. While no formal inter-laboratory comparison studies for this compound have been publicly documented, this guide provides a robust template for such an endeavor.

Hypothetical Inter-laboratory Study Design

This simulated study involves ten laboratories tasked with quantifying this compound in a spiked human plasma matrix. Each laboratory received identical samples containing a known concentration of the analyte and was permitted to use their in-house validated analytical method, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to assess the accuracy, precision, and overall agreement between the laboratories.

A centralized workflow was established to manage the distribution of samples and the collection of results, ensuring a standardized approach to the comparison.

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Reference Material Preparation (this compound in Plasma) B Homogeneity & Stability Testing A->B C Sample Distribution to Participating Labs B->C D Lab 1 (GC-MS) E Lab 2 (LC-MS/MS) F ... G Lab 10 (LC-MS/MS) H Centralized Data Collection C->H Results Submission I Statistical Analysis (Z-scores, Precision) H->I J Performance Report Generation I->J

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Experimental Protocols

The following are detailed methodologies representative of those that would be employed in the analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • To 100 µL of plasma, 10 µL of an internal standard (e.g., d4-5-methoxytetradecane) is added.

    • Lipids are extracted using a modified Folch method with a 2:1 (v/v) mixture of chloroform and methanol.

    • The organic layer is separated, dried under a stream of nitrogen, and derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to improve volatility and chromatographic performance.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.

    • The inlet temperature is set to 280°C with a splitless injection.

    • The oven temperature program starts at 150°C, ramps to 300°C at 10°C/min, and holds for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the target analyte and internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • To 100 µL of plasma, 10 µL of an internal standard is added.

    • Protein precipitation is performed by adding 400 µL of cold acetonitrile.

    • The sample is vortexed and centrifuged, and the supernatant is transferred to a new tube and evaporated to dryness.

    • The residue is reconstituted in 100 µL of the initial mobile phase.

  • Instrumentation:

    • A high-performance liquid chromatograph with a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is used.

    • The mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer is a triple quadrupole instrument operated in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and the internal standard.

A generalized workflow for the LC-MS/MS analysis, a common high-sensitivity method for such analytes, is depicted below.

cluster_workflow LC-MS/MS Analytical Workflow A Plasma Sample with Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization F->G H Tandem MS Detection (MRM) G->H I Data Analysis & Quantification H->I

Caption: Sample preparation and analysis pipeline for LC-MS/MS.

Data Presentation: Simulated Inter-laboratory Results

The following table summarizes the hypothetical quantitative results from the ten participating laboratories for a plasma sample spiked with this compound at a target concentration of 50 ng/mL.

LaboratoryAnalytical MethodReported Concentration (ng/mL)Accuracy (%)Precision (RSD, n=3)
Lab 1GC-MS48.296.44.5%
Lab 2LC-MS/MS51.5103.02.1%
Lab 3LC-MS/MS49.899.63.3%
Lab 4GC-MS45.190.26.8%
Lab 5LC-MS/MS53.2106.42.5%
Lab 6LC-MS/MS50.9101.83.0%
Lab 7GC-MS55.6111.27.2%
Lab 8LC-MS/MS48.997.82.8%
Lab 9LC-MS/MS52.1104.22.2%
Lab 10GC-MS46.793.45.9%
Consensus Mean 50.2 100.4
Standard Deviation 3.2
Coefficient of Variation 6.4%

Discussion of Simulated Results

The hypothetical data reveals several key points for consideration:

  • Methodological Performance: Laboratories employing LC-MS/MS generally reported results with higher precision (lower Relative Standard Deviation - RSD) compared to those using GC-MS. This is often attributed to the higher sensitivity and specificity of tandem mass spectrometry and potentially less extensive sample derivatization steps.

  • Inter-laboratory Variability: The overall coefficient of variation of 6.4% across all laboratories indicates good general agreement. However, some laboratories show notable deviations from the consensus mean, highlighting the importance of robust internal quality control and potential for systematic biases. For instance, Lab 7's result is significantly higher than the target concentration.

  • Accuracy: The accuracy of the reported concentrations varies between laboratories, with most falling within a ±10% range of the target concentration. The deviations observed could stem from differences in calibration standards, extraction efficiency, or instrumental calibration.

This simulated comparison underscores the value of inter-laboratory studies in benchmarking analytical methods and ensuring the reliability of data. For researchers and drug development professionals, understanding the potential for such variability is critical for the interpretation of results and for setting appropriate acceptance criteria for analytical methods.

In-depth Analysis Reveals Scarcity of Research on 5-Methoxytetradecane as a Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases indicates that 5-Methoxytetradecane is not currently an established or widely researched biomarker for any disease. Extensive searches have yielded no significant experimental data, comparative studies, or detailed protocols related to its use in clinical or research settings.

This lack of available information prevents a direct comparison of this compound with other potential biomarkers as initially requested. The scientific community has not published findings that would support its efficacy, sensitivity, or specificity in diagnosing or monitoring disease.

However, the investigation did uncover information on a similarly named compound, 5-Methyltetradecane , which has been identified as a potential volatile organic compound (VOC) biomarker. This compound is a component of the "breath methylated alkane contour" and has been investigated for its potential role in the non-invasive detection of conditions such as breast cancer.

Given the absence of data on this compound, we propose to pivot the focus of this guide to a comparison of 5-Methyltetradecane and other relevant volatile organic compound (VOC) biomarkers for cancer detection . This will allow for a data-driven comparison and the creation of the detailed guide as per the original request's structure, including data tables, experimental protocols, and visualizations.

We are prepared to proceed with this alternative topic, which would involve:

  • Gathering specific data on the performance of 5-Methyltetradecane as a cancer biomarker.

  • Identifying and researching other well-established or promising VOC biomarkers for cancer (e.g., alkanes, aldehydes, and benzene derivatives).

  • Compiling comparative data on their sensitivity, specificity, and the methodologies used for their detection (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) of breath samples).

  • Developing the requested data tables, experimental protocols, and Graphviz diagrams based on this available scientific evidence.

We await your confirmation to proceed with this revised and more data-supported topic.

Establishing a Reference Standard for 5-Methoxytetradecane: A-Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of 5-Methoxytetradecane

The most common and effective method for synthesizing asymmetrical ethers like this compound is the Williamson ether synthesis.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][3] In this case, 5-hydroxytetradecane would be deprotonated to form an alkoxide, which then reacts with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Deprotonation of 5-Hydroxytetradecane: To a solution of 5-hydroxytetradecane (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) at 0°C.[4] The reaction mixture is stirred for 1-2 hours to ensure complete formation of the alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents), is added dropwise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether or a similar organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Logical Workflow for Synthesis

A 5-Hydroxytetradecane C 5-Tetradecanoxide Intermediate A->C Deprotonation B Sodium Hydride (NaH) in THF B->C E This compound C->E Methylation (SN2) D Methyl Iodide (CH3I) D->E F Purification (Column Chromatography) E->F Crude Product G Purified this compound F->G Pure Product cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_qualification Reference Standard Qualification Synthesis Williamson Ether Synthesis Purification Column Chromatography Synthesis->Purification GCMS GC-MS Purification->GCMS Purity & Identity NMR NMR (1H, 13C) Purification->NMR Structure Elucidation HPLC HPLC-ELSD/CAD Purification->HPLC Purity Assessment Qualified Qualified Reference Standard (Purity >95%) GCMS->Qualified NMR->Qualified HPLC->Qualified

References

Safety Operating Guide

Navigating the Disposal of 5-Methoxytetradecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 5-Methoxytetradecane with appropriate personal protective equipment (PPE). Based on the hazards associated with similar long-chain hydrocarbons, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat will provide a barrier against accidental spills.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For context, the following table summarizes key physical and chemical properties of n-tetradecane, a structurally related compound. These values can offer an approximation of the characteristics of this compound, though they should be interpreted with caution.

PropertyValue (for n-Tetradecane)Reference
Molecular Formula C14H30[1]
Molecular Weight 198.39 g/mol [1]
Flash Point 99 °C / 210.2 °F[2]
Autoignition Temperature 202 °C / 395.6 °F[2]
Hazard Statements May be fatal if swallowed and enters airways.[1][1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[1][2][1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste.

  • Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]

2. Containerization:

  • Use a dedicated, properly labeled, and chemically compatible waste container.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Ensure the container is not overfilled; a general guideline is to fill to no more than 80% capacity.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Disposal Request:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream as requested.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Identify this compound as Hazardous Waste B Step 2: Select a Chemically Compatible Waste Container A->B Ensure proper containment C Step 3: Securely Seal and Label the Container B->C Accurate identification is crucial D Step 4: Store in a Designated Satellite Accumulation Area C->D Safe temporary storage E Step 5: Contact EHS for Waste Pickup and Disposal D->E Initiate formal disposal process F Proper Disposal by EHS E->F Compliant final disposition

Caption: Disposal Workflow for this compound.

This guide provides a foundational understanding of the necessary procedures for the proper disposal of this compound. Adherence to these steps, in conjunction with your institution-specific guidelines, is paramount for maintaining a safe and compliant laboratory environment. Always consult your EHS department for final guidance on chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 5-Methoxytetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methoxytetradecane. The procedural guidance aims to ensure safe operational practices and proper disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for n-tetradecane, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation. Ingestion poses an aspiration hazard, which can be fatal if the substance enters the airways.[1] Repeated exposure may lead to skin dryness or cracking.

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling in a Ventilated Hood Chemical safety goggles or a face shield.Chemically resistant gloves (e.g., Nitrile, Neoprene).Laboratory coat.Not generally required if handled in a properly functioning chemical fume hood.
Large Volume Transfers or Potential for Splashing Face shield and chemical safety goggles.Double gloving with chemically resistant gloves.Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.
Emergency Spill Response Chemical safety goggles and a face shield.Heavy-duty, chemically resistant gloves.Full-body chemical-resistant suit.A self-contained breathing apparatus (SCBA) should be used.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2]

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

    • Prepare a designated waste container for this compound and contaminated materials.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When transferring this compound, use a funnel and work over a secondary containment tray to catch any potential spills.

    • Avoid direct contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]

    • Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan
  • Chemical Waste: this compound and any solutions containing it should be disposed of as hazardous chemical waste.[1] Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a sealed, labeled hazardous waste container.

  • Container Disposal: Empty containers may still pose a fire risk and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Evaporate the residue under a fume hood before disposing of the container.[3]

Consult your institution's EHS department for specific waste collection and disposal procedures.

Emergency Procedures
  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • For a large spill, evacuate the area and contact your institution's emergency response team.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.[1][2] Do not use a water jet.[3]

    • In case of a significant fire, evacuate the area and call the fire department. Firefighters should wear self-contained breathing apparatus.[2]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visual Guidance

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow Task Handling Task Eye Eye Protection Task->Eye Hand Hand Protection Task->Hand Body Body Protection Task->Body Volume Volume of Chemical Volume->Eye Volume->Body Ventilation Adequacy of Ventilation Respiratory Respiratory Protection Ventilation->Respiratory

Caption: PPE Selection Workflow for this compound Handling.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect in Sealed Container Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose ContactEHS Contact Emergency Response Evacuate->ContactEHS

Caption: Emergency Spill Response Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.